Tetrahydrocortisone-d5
Description
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Structure
3D Structure
Properties
Molecular Formula |
C21H32O5 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(3R,5R,10S,13S,17R)-2,2,3,4,4-pentadeuterio-3,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,5,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,18,22-23,26H,3-11H2,1-2H3/t12-,13-,14?,15?,18?,19+,20+,21+/m1/s1/i5D2,9D2,13D |
InChI Key |
SYGWGHVTLUBCEM-GDDQKZIGSA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CCC3C2C(=O)C[C@]4(C3CC[C@@]4(C(=O)CO)O)C)C)([2H])[2H])O |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Tetrahydrocortisone-d5: Chemical Structure, Properties, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tetrahydrocortisone-d5 (THE-d5), a deuterated analog of the cortisol metabolite, tetrahydrocortisone (B135524). This document details its chemical structure, and physical and chemical properties, and explores its critical role as an internal standard in advanced analytical methodologies. Detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with visualizations of the relevant metabolic pathway and a typical experimental workflow.
Chemical Structure and Properties
This compound is a stable isotope-labeled version of tetrahydrocortisone, a primary metabolite of cortisone (B1669442). The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart in biological matrices.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₇D₅O₅ | [1][2] |
| Molecular Weight | 369.51 g/mol | [1][2] |
| Appearance | White Solid | [1] |
| Storage Temperature | 2-8°C Refrigerator | [1] |
| Isotopic Purity | ≥98 atom % D | |
| Chemical Purity | ≥98% | |
| Synonyms | (3α,5β)-3,17,21-Trihydroxypregnane-11,20-dione-d5, 5β-Tetrahydrocortisone-d5, THE-d5 | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in Methanol (B129727) | [3] |
Metabolic Pathway of Cortisone to Tetrahydrocortisone
Tetrahydrocortisone is a biologically inactive metabolite of cortisone, which itself is formed from the stress hormone cortisol. The metabolic conversion of cortisone to tetrahydrocortisone is a key step in glucocorticoid catabolism, primarily occurring in the liver. This pathway involves the reduction of the A-ring of the steroid nucleus by the enzyme 5β-reductase. The resulting tetrahydrocortisone is then typically conjugated with glucuronic acid to increase its water solubility for excretion in urine. Monitoring the levels of tetrahydrocortisone provides valuable insights into the activity of enzymes involved in steroid metabolism and overall adrenal function.
Experimental Protocols
This compound is predominantly used as an internal standard for the accurate quantification of endogenous tetrahydrocortisone in biological samples, most commonly urine, by LC-MS/MS. The following is a synthesized, detailed protocol based on established methodologies for the analysis of urinary steroids.
Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
-
Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Internal Standard Spiking: To 1 mL of the supernatant, add a known concentration of this compound solution (e.g., 50 ng/mL in methanol).
-
Enzymatic Hydrolysis: To cleave glucuronide and sulfate (B86663) conjugates, add β-glucuronidase/arylsulfatase from Helix pomatia to the urine sample. Incubate at 55°C for 3 hours. This step is crucial for the analysis of total (free + conjugated) tetrahydrocortisone.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering hydrophilic substances.
-
Elute the steroids with an organic solvent, such as methanol or a mixture of dichloromethane (B109758) and isopropanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used for steroid separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic steroids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for the analysis of corticosteroids.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both tetrahydrocortisone and this compound.
-
Tetrahydrocortisone: The protonated molecule [M+H]⁺ at m/z 365.2 would be selected as the precursor ion. Common product ions result from the loss of water molecules.
-
This compound: The precursor ion would be [M+H]⁺ at m/z 370.2. The product ions would be shifted by 5 Da compared to the non-labeled analyte.
-
-
Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity and specificity.
-
Experimental Workflow and Data Analysis
The overall process from sample collection to data analysis follows a structured workflow to ensure accuracy and reproducibility.
Data analysis involves integrating the chromatographic peaks for both tetrahydrocortisone and this compound. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards. The concentration of tetrahydrocortisone in the unknown samples is then determined from this calibration curve. The use of a stable isotope-labeled internal standard like this compound corrects for any variability in sample preparation and instrument response, leading to highly accurate and precise quantification.
Conclusion
This compound is an indispensable tool for researchers and clinicians in the field of endocrinology and drug development. Its use as an internal standard in LC-MS/MS and other mass spectrometric methods allows for the reliable quantification of tetrahydrocortisone, providing crucial information on glucocorticoid metabolism in various physiological and pathological states. The detailed methodologies and workflows presented in this guide offer a robust framework for the implementation of accurate and precise steroid analysis in a research or clinical setting.
References
Technical Guide: Tetrahydrocortisone-d5 as a Metabolite of Cortisone
Audience: Researchers, Scientists, and Drug Development Professionals
Core Focus: This document provides a detailed examination of the metabolic transformation of cortisone (B1669442) into tetrahydrocortisone, with a specific focus on the application of its deuterated isotopologue, Tetrahydrocortisone-d5, as a critical tool in quantitative bioanalysis.
Introduction: Cortisone Metabolism and the Role of Isotope Dilution
Cortisone is a naturally occurring corticosteroid, a 21-carbon steroid hormone produced by the adrenal cortex.[1] While it has glucocorticoid properties, it is primarily known as an inactive metabolite of the body's main stress hormone, cortisol.[1][2] The balance and metabolism of these hormones are crucial for a wide range of physiological processes, including immune response, inflammation, and metabolism.[3][4] The study of these metabolic pathways is fundamental to understanding adrenal function, diagnosing endocrine disorders, and developing therapeutic corticosteroids.
The quantification of steroid metabolites in biological matrices is analytically challenging due to their complex structures and the presence of interfering endogenous compounds. Stable isotope-labeled internal standards, such as this compound, are indispensable for accurate and precise quantification via mass spectrometry-based methods.[5][6][7] By mimicking the chemical and physical properties of the endogenous analyte, these standards correct for variability during sample preparation and analysis, a principle central to the gold-standard isotope dilution mass spectrometry (IDMS) technique.[7][8]
The Metabolic Pathway: From Cortisone to Tetrahydrocortisone
The metabolism of cortisone primarily occurs in the liver and involves a series of enzymatic reactions aimed at increasing water solubility to facilitate urinary excretion.[4][9] A key step in this process is the reduction of the A-ring of the steroid nucleus.
Cortisone is converted to its major urinary metabolites, 5β-tetrahydrocortisone (THE) and 5α-tetrahydrocortisone (allo-THE), through irreversible reactions catalyzed by 5β-reductase and 5α-reductase, respectively.[10][11] 5β-reductase is the rate-limiting enzyme in the conversion to THE.[12][13] This is followed by the reduction of the 3-keto group.[14] These tetrahydro-metabolites, along with those derived from cortisol (5β-tetrahydrocortisol, THF, and 5α-tetrahydrocortisol, allo-THF), represent the bulk of excreted cortisol products and serve as crucial biomarkers for assessing adrenal activity and the function of key metabolic enzymes.[10][15][16]
The interconversion between active cortisol and inactive cortisone is regulated by 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, making the ratio of their respective metabolites, such as (THF + allo-THF)/THE, a valuable indicator of this enzyme's activity.[10][11][17]
References
- 1. Cortisone - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Corticosteroid - Wikipedia [en.wikipedia.org]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of Corticosteroids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Detailed analysis of cortisol, cortisone and their tetrahydro- and allo-tetrahydrometabolites in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: assay development, validation and application in depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cortisol - Wikipedia [en.wikipedia.org]
- 13. b-Tetrahydrocortisone | Rupa Health [rupahealth.com]
- 14. air.unimi.it [air.unimi.it]
- 15. blog.healthmatters.io [blog.healthmatters.io]
- 16. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 17. researchgate.net [researchgate.net]
The Role of Tetrahydrocortisone-d5 in Advancing Cortisol Metabolism Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role of Tetrahydrocortisone-d5 (THE-d5) in the quantitative analysis of cortisol and its metabolites. Accurate measurement of these biomarkers is paramount in endocrinology, clinical diagnostics, and pharmaceutical development for understanding a range of physiological and pathological states. This document details the underlying principles, experimental protocols, and data interpretation facilitated by the use of stable isotope-labeled internal standards like THE-d5.
Introduction: The Challenge of Quantifying Cortisol Metabolism
Cortisol, a glucocorticoid hormone produced by the adrenal glands, is a central regulator of numerous physiological processes, including metabolism, the stress response, and immune function.[1][2][3] Its biological activity is tightly controlled through a complex metabolic network. The liver is the primary site of cortisol metabolism, where it undergoes a series of enzymatic conversions.[4] Key transformations include the reversible conversion to the inactive form, cortisone (B1669442), by 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, and subsequent reduction by 5α- and 5β-reductases to form tetrahydro-metabolites.[5][6][7] The main urinary metabolites are tetrahydrocortisol (B1682764) (THF), allo-tetrahydrocortisol (allo-THF), and tetrahydrocortisone (B135524) (THE).[6][7]
Given the diagnostic and research significance of these metabolic pathways, accurate quantification of cortisol and its metabolites in biological matrices like urine, saliva, and plasma is essential.[8][9][10] Analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have become the gold standard due to their high sensitivity and specificity, surpassing traditional immunoassay methods.[8][9] However, the accuracy of LC-MS/MS analysis is susceptible to variations arising from sample preparation, matrix effects, and instrument performance. To overcome these challenges, stable isotope-labeled internal standards are indispensable.[11] this compound, a deuterated analog of a major cortisol metabolite, serves as an ideal internal standard for these applications.[12][13]
The Core Function of this compound as an Internal Standard
This compound is a synthetic form of tetrahydrocortisone where five hydrogen atoms have been replaced with deuterium (B1214612) atoms.[14][15] This isotopic labeling makes it chemically almost identical to the endogenous (unlabeled) THE but heavier by five mass units. This mass difference is the key to its function in mass spectrometry.
Primary Roles:
-
Internal Standard for Quantification: The foremost role of THE-d5 is as an internal standard in quantitative bioanalysis.[12][13] A known amount of THE-d5 is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process.[16] Because THE-d5 has nearly identical physicochemical properties to the native analyte (THE) and other related metabolites, it experiences similar losses during extraction, and similar ionization suppression or enhancement in the mass spectrometer's ion source.[11] By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains stable even if the absolute signal intensity fluctuates.
-
Tracer in Metabolic Studies: In addition to its use in quantification, isotopically labeled steroids like THE-d5 can be used as tracers to study the dynamics of cortisol metabolism in vivo.[12][13] By administering the labeled compound, researchers can track its conversion and excretion, providing insights into enzyme activity and metabolic pathways.[14]
The use of deuterated standards like d4-cortisol, d8-cortisone, and d5-tetrahydrocortisone is a common practice in LC-MS/MS methods for steroid analysis.[10][16][17]
Overview of Cortisol Metabolism and the Place of Tetrahydrocortisone
Cortisol is metabolized through several key enzymatic steps to facilitate its excretion. Understanding this pathway is crucial for interpreting the results of metabolic studies. The primary pathway involves the inactivation of cortisol to cortisone, followed by A-ring reduction to tetrahydro-metabolites.
-
Cortisol-Cortisone Interconversion: The enzyme 11β-hydroxysteroid dehydrogenase exists in two isoforms. 11β-HSD1, found mainly in the liver, converts inactive cortisone back to active cortisol. 11β-HSD2, primarily in the kidneys, inactivates cortisol by converting it to cortisone. The balance of these enzymes regulates local glucocorticoid activity.[5][[“]][19]
-
A-Ring Reduction: Both cortisol and cortisone are further metabolized, predominantly in the liver, by 5α-reductase and 5β-reductase. These enzymes reduce the A-ring of the steroid nucleus.
-
Excretion: These tetrahydro-metabolites are then conjugated, typically with glucuronic acid, to increase their water solubility and are subsequently excreted in the urine.[4]
The ratio of these metabolites, such as (THF+allo-THF)/THE, can be used to assess the activity of 11β-HSD and 5-reductase enzymes.[[“]][22]
Experimental Protocols for LC-MS/MS Analysis
The following outlines a typical workflow for the simultaneous quantification of cortisol and its tetrahydro-metabolites in human urine using this compound and other relevant deuterated internal standards.
Sample Preparation (Liquid-Liquid Extraction)
-
Internal Standard Spiking: To 1 mL of urine sample, add a precise volume (e.g., 50 µL) of an internal standard working solution containing this compound, Cortisol-d4, and Cortisone-d7 in methanol.[8][10][[“]]
-
pH Adjustment (Optional for total metabolites): For the analysis of total (conjugated and unconjugated) metabolites, enzymatic hydrolysis with β-glucuronidase is required prior to extraction.
-
Extraction: Add 3 mL of an organic solvent (e.g., tert-butyl methyl ether or dichloromethane).[10][23]
-
Mixing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and extraction of the analytes into the organic phase.
-
Centrifugation: Centrifuge the samples at approximately 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water) and transfer to an autosampler vial for LC-MS/MS analysis.[16]
Liquid Chromatography (LC) Parameters
Separation is typically achieved using a reversed-phase C18 column. The specific conditions can be optimized for resolution and run time.
| Parameter | Typical Value |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance (UHPLC) System[16] |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 3 µm particle size)[10] |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.2 mM Ammonium Fluoride[17][23] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid or 0.2 mM Ammonium Fluoride[17][23] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temp. | 40 °C[16] |
| Injection Vol. | 10 - 20 µL[17] |
| Gradient | A typical gradient starts with a low percentage of organic phase (B), ramps up to elute the analytes, followed by a high-organic wash and re-equilibration. |
Mass Spectrometry (MS/MS) Parameters
Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. Positive electrospray ionization (ESI+) is commonly used.[10]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cortisol | 363.2 | 121.1 |
| Cortisone | 361.2 | 163.1 |
| Tetrahydrocortisol (THF) | 367.2 | 331.2 |
| allo-Tetrahydrocortisol (aTHF) | 367.2 | 331.2 |
| Tetrahydrocortisone (THE) | 365.2 | 317.2 |
| Cortisol-d4 (IS) | 367.2 | 121.1 |
| Cortisone-d7 (IS) | 368.2 | 168.1 |
| This compound (IS) | 370.2 | 322.2 |
Note: Specific ion transitions may vary slightly depending on the instrument and optimization.
Quantitative Data and Method Performance
A validated LC-MS/MS method employing this compound should demonstrate acceptable performance across several key metrics. The data presented below are representative values from published methods.[7][[“]]
| Parameter | Performance Characteristic |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |
| Recovery (%) | 85 - 115%[[“]] |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Matrix Effect (%) | Typically within 85-115% |
CV: Coefficient of Variation
These validation parameters ensure that the analytical method is reliable, reproducible, and accurate for its intended purpose in research or clinical settings.
Conclusion
This compound is an essential tool for modern studies of cortisol metabolism. As a stable isotope-labeled internal standard, it enables researchers and clinicians to overcome the inherent variability of complex bioanalytical methods, particularly LC-MS/MS. Its use ensures the generation of high-quality, accurate, and reproducible quantitative data. This level of analytical rigor is fundamental to advancing our understanding of the hypothalamic-pituitary-adrenal (HPA) axis, diagnosing endocrine disorders, and developing novel therapeutic agents that target the glucocorticoid signaling pathway. The detailed protocols and principles outlined in this guide underscore the pivotal role of THE-d5 in facilitating robust and reliable cortisol metabolite analysis.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. metabolic-health.co.uk [metabolic-health.co.uk]
- 3. Cortisol - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics of Corticosteroids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detailed analysis of cortisol, cortisone and their tetrahydro- and allo-tetrahydrometabolites in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: assay development, validation and application in depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dpxtechnologies.com [dpxtechnologies.com]
- 9. dpxtechnologies.com [dpxtechnologies.com]
- 10. msacl.org [msacl.org]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tetrahydro Cortisone-d5 | CymitQuimica [cymitquimica.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. mdpi.com [mdpi.com]
- 18. consensus.app [consensus.app]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. 5a-Tetrahydrocortisol | Rupa Health [rupahealth.com]
- 21. HPLC-ESI-MS/MS assessment of the tetrahydro-metabolites of cortisol and cortisone in bovine urine: promising markers of dexamethasone and prednisolone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
The Metabolic Pathway of Tetrahydrocortisone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrocortisone (B135524) (THE) is a principal downstream metabolite of cortisol, the primary glucocorticoid in humans. Its formation is a critical component of corticosteroid metabolism, reflecting the intricate interplay of enzymatic processes that regulate glucocorticoid activity at a pre-receptor level. Understanding the metabolic pathway of tetrahydrocortisone is paramount for assessing adrenal function, diagnosing various endocrine disorders, and developing therapeutic agents that target steroid metabolism. This technical guide provides a comprehensive overview of the metabolic cascade leading to THE formation, detailing the key enzymes, their regulation, and the clinical significance of its measurement. It also includes detailed experimental protocols for the quantification of THE and related metabolites, alongside quantitative data and visual representations of the involved pathways to serve as a valuable resource for researchers and clinicians.
Introduction to Cortisol Metabolism
Cortisol, synthesized from cholesterol in the adrenal cortex, exerts its physiological effects by binding to glucocorticoid receptors. The bioavailability of cortisol is tightly regulated not only by the hypothalamic-pituitary-adrenal (HPA) axis but also by peripheral metabolism.[1] The inactivation and clearance of cortisol are essential for preventing excessive glucocorticoid action. This process primarily occurs in the liver and involves a series of enzymatic reactions that increase the water solubility of the steroid, facilitating its excretion in urine.[2] Tetrahydrocortisone is a major urinary metabolite that provides a window into the peripheral metabolism of cortisol.
The Metabolic Pathway from Cortisol to Tetrahydrocortisone
The conversion of cortisol to tetrahydrocortisone involves a two-step enzymatic process. The initial and reversible step is the oxidation of cortisol to cortisone (B1669442), followed by the irreversible reduction of cortisone's A-ring to yield tetrahydrocortisone.
The Role of 11β-Hydroxysteroid Dehydrogenases (11β-HSD)
The interconversion of active cortisol and inactive cortisone is catalyzed by two isozymes of 11β-hydroxysteroid dehydrogenase (11β-HSD).[3][4]
-
11β-HSD Type 1 (11β-HSD1): This enzyme primarily functions as a reductase, converting cortisone to cortisol, thereby amplifying local glucocorticoid action.[5][6] It is predominantly expressed in glucocorticoid target tissues such as the liver, adipose tissue, and the central nervous system.[4][7] 11β-HSD1 is NADP(H)-dependent.[4]
-
11β-HSD Type 2 (11β-HSD2): Conversely, 11β-HSD2 is a high-affinity dehydrogenase that inactivates cortisol by converting it to cortisone.[4] This enzyme is crucial in mineralocorticoid target tissues like the kidneys, colon, and salivary glands, where it prevents the illicit activation of the mineralocorticoid receptor by cortisol.[7] 11β-HSD2 is NAD+-dependent.[4]
The balance between 11β-HSD1 and 11β-HSD2 activity is a key determinant of tissue-specific glucocorticoid exposure.
A-Ring Reductases: The Final Step to Tetrahydrocortisone
Once cortisone is formed, its A-ring is irreversibly reduced to form tetrahydrocortisone. This reaction is catalyzed by A-ring reductases, which exist in two main isoforms: 5α-reductase and 5β-reductase.
-
5β-Reductase (AKR1D1): This enzyme is the rate-limiting factor in the conversion of cortisone to 5β-tetrahydrocortisone (THE).[3] It is highly expressed in the liver.[8]
-
5α-Reductase: This enzyme converts cortisone to 5α-tetrahydrocortisone, also known as allo-tetrahydrocortisone (allo-THE).[9]
Similarly, cortisol can be metabolized by these A-ring reductases to form 5α-tetrahydrocortisol (allo-THF) and 5β-tetrahydrocortisol (THF).[3]
Signaling Pathways and Logical Relationships
The metabolic pathway of tetrahydrocortisone is a linear cascade of enzymatic reactions. The following diagrams illustrate the core pathway and the broader context of cortisol metabolism.
Quantitative Data on Tetrahydrocortisone Metabolism
The quantification of urinary cortisol metabolites provides valuable insights into the activity of the key metabolic enzymes. The ratio of (allo-THF + THF) / THE is often used as an index of 11β-HSD1 activity, while the cortisol/cortisone (F/E) ratio reflects 11β-HSD2 activity.[5][10]
| Parameter | Normal Range/Value | Significance | Reference |
| Urinary Free Cortisol (UFC) | Women: <45 mcg/24 hours; Men: <60 mcg/24 hours | Overall cortisol production | [11] |
| Urinary (allo-THF + THF)/THE Ratio | ~1.0 | Index of 11β-HSD1 activity | [5] |
| Urinary Cortisol/Cortisone (F/E) Ratio | Varies, but a low ratio suggests high 11β-HSD2 activity | Index of 11β-HSD2 activity | [12] |
| a-Tetrahydrocortisol (a-THF) (Urine) | 75 - 370 ng/mg creatinine | Reflects 5α-reductase activity | [13] |
| b-Tetrahydrocortisol (b-THF) (Urine) | 1050 - 2500 ng/mg creatinine | Reflects 5β-reductase activity | [13] |
| b-Tetrahydrocortisone (b-THE) (Urine) | 1550 - 3800 ng/mg creatinine | Reflects 5β-reductase activity on cortisone | [13] |
Enzyme Kinetics
| Enzyme | Substrate | Km | Vmax | Tissue Source | Reference |
| Human 11β-HSD2 | Cortisol | 137 nmol/l | 128 pmol/h/mg protein | Primary cytotrophoblasts | [14] |
Experimental Protocols
The analysis of tetrahydrocortisone and other cortisol metabolites in urine is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Urinary Steroid Extraction for LC-MS/MS Analysis
This protocol outlines a solid-phase extraction (SPE) method for the purification of steroids from urine prior to LC-MS/MS analysis.
Materials:
-
Urine sample (24-hour collection)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Ammonium (B1175870) acetate (B1210297) buffer (0.2 M, pH 4.9)
-
Internal standards (e.g., deuterated cortisol, THE)
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or HLB)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 2000 x g for 10 minutes to remove particulate matter.
-
-
Enzymatic Hydrolysis (Deconjugation):
-
To 150 µL of urine, add 30 µL of β-glucuronidase/arylsulfatase solution and 270 µL of ammonium acetate buffer.[15]
-
Add internal standards.
-
Incubate at 55°C for 3 hours to cleave glucuronide and sulfate (B86663) conjugates.[15]
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the steroids with methanol.
-
-
Sample Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.[15]
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid).
-
LC-MS/MS Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C[15]
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimized for the specific instrument (e.g., ion spray voltage: 4500 V, temperature: 500°C).[15]
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard.
Regulation of Tetrahydrocortisone Metabolism
The activity of the enzymes involved in tetrahydrocortisone metabolism is subject to regulation by various physiological and pathological factors.
-
Hormonal Regulation: The expression and activity of 11β-HSD isozymes can be influenced by hormones. For instance, insulin (B600854) has been shown to acutely up-regulate 11β-HSD1 activity.[16]
-
Metabolic Status: In obesity, there is often an up-regulation of 11β-HSD1 in adipose tissue, which can contribute to the features of metabolic syndrome.[17][18] Conversely, critical illness has been associated with reduced cortisol metabolism.[19]
-
Disease States: Liver diseases, such as cirrhosis, can significantly impair cortisol metabolism, leading to altered metabolite profiles.[20] Conditions like Cushing's syndrome (excess cortisol) and Addison's disease (cortisol deficiency) are characterized by abnormal levels of urinary cortisol metabolites, including THE.[21]
Conclusion
The metabolic pathway of tetrahydrocortisone is a crucial element in the regulation of glucocorticoid action. The enzymatic cascade, involving 11β-hydroxysteroid dehydrogenases and A-ring reductases, determines the rate of cortisol inactivation and clearance. The analysis of urinary tetrahydrocortisone and its related metabolites by advanced techniques such as LC-MS/MS provides a powerful tool for assessing the activity of these enzymes and diagnosing a range of endocrine and metabolic disorders. This guide offers a foundational understanding of this pathway and provides practical information for researchers and clinicians working in the field of steroid biology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of Corticosteroids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cortisol - Wikipedia [en.wikipedia.org]
- 4. 11β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. stressmarq.com [stressmarq.com]
- 8. Tetrahydrocortisone | Rupa Health [rupahealth.com]
- 9. Detailed analysis of cortisol, cortisone and their tetrahydro- and allo-tetrahydrometabolites in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 11β-Hydroxysteroid dehydrogenase type-2 and type-1 (11β-HSD2 and 11β-HSD1) and 5β-reductase activities in the pathogenia of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ucsfhealth.org [ucsfhealth.org]
- 12. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 13. dutchtest.com [dutchtest.com]
- 14. researchgate.net [researchgate.net]
- 15. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hormonal regulation of oxidative and reductive activities of 11 beta-hydroxysteroid dehydrogenase in rat Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. joe.bioscientifica.com [joe.bioscientifica.com]
- 19. pure.ed.ac.uk [pure.ed.ac.uk]
- 20. Metabolism of tetrahydrocortisone in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. b-Tetrahydrocortisone | Rupa Health [rupahealth.com]
The Role of Tetrahydrocortisone-d5 in Advancing Steroid Hormone Profiling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Tetrahydrocortisone-d5 as an internal standard in the quantitative analysis of steroid hormones. Accurate and precise measurement of steroid profiles is paramount in endocrinology, clinical diagnostics, and pharmaceutical development. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for correcting analytical variability, ensuring the reliability of results obtained primarily through mass spectrometry-based methods.
Introduction to Steroid Hormone Profiling and the Need for Internal Standards
Steroid hormones are a class of lipids that act as signaling molecules, regulating a vast array of physiological processes. Their quantification in biological matrices like serum, plasma, and urine is essential for diagnosing and monitoring a wide range of conditions, including endocrine disorders, cancers, and metabolic diseases.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for steroid hormone analysis due to its high sensitivity and specificity, overcoming the limitations of traditional immunoassays. However, the accuracy of LC-MS/MS quantification can be affected by several factors, including matrix effects (ion suppression or enhancement), and variations in sample preparation and instrument response.
To mitigate these issues, stable isotope-labeled internal standards are employed. These compounds are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium (B1214612), ¹³C). By adding a known amount of the deuterated standard to each sample at the beginning of the workflow, any variations during the analytical process will affect both the analyte and the internal standard equally. This allows for accurate quantification by calculating the ratio of the analyte's signal to the internal standard's signal.
Tetrahydrocortisone (THE) is a key metabolite of cortisol, and its measurement provides valuable insights into glucocorticoid metabolism. This compound, its deuterated analog, serves as an ideal internal standard for the quantification of endogenous Tetrahydrocortisone and other related steroid metabolites.
Physicochemical Properties of Tetrahydrocortisone and its Deuterated Analog
A clear understanding of the chemical properties of both the analyte and its deuterated internal standard is fundamental for method development.
| Property | Tetrahydrocortisone | This compound |
| Chemical Formula | C₂₁H₃₂O₅ | C₂₁H₂₇D₅O₅ |
| Molecular Weight | 364.48 g/mol | 369.51 g/mol |
| Synonyms | Urocortisone | Urocortisone-d5, THE-d5 |
| Isotopic Purity | Not Applicable | Typically ≥98% |
Experimental Protocols
The following sections provide detailed methodologies for the analysis of steroid hormones using this compound as an internal standard. These protocols are generalized and may require optimization based on the specific instrumentation and laboratory conditions.
Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the desired level of sample cleanup.
3.1.1. Liquid-Liquid Extraction (LLE) for Serum/Plasma Samples
This method is effective for removing proteins and lipids.
Materials:
-
Serum or plasma samples
-
Internal Standard Spiking Solution (containing this compound)
-
Methyl tert-butyl ether (MTBE) or Diethyl ether
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 200 µL of serum or plasma, add 20 µL of the internal standard spiking solution.
-
Add 1 mL of MTBE or diethyl ether.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water) for LC-MS/MS analysis.
3.1.2. Solid-Phase Extraction (SPE) for Urine Samples
SPE is a highly effective technique for cleaning up complex matrices like urine and concentrating the analytes of interest.
Materials:
-
Urine samples
-
Internal Standard Spiking Solution (containing this compound)
-
ß-glucuronidase/arylsulfatase from Helix pomatia
-
Phosphate (B84403) buffer (pH 5.2)
-
SPE cartridges (e.g., C18 or mixed-mode)
-
Methanol
-
Water
-
Elution solvent (e.g., ethyl acetate (B1210297) or methanol)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 1 mL of urine, add 20 µL of the internal standard spiking solution.
-
Add 50 µL of ß-glucuronidase/arylsulfatase solution and 1 mL of phosphate buffer.
-
Incubate at 55°C for 3 hours to deconjugate the steroid metabolites.
-
Condition the SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove interfering substances.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the steroids with 3 mL of the elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
3.2.1. Liquid Chromatography Conditions
A reversed-phase C18 column is commonly used for the separation of steroid hormones.
| Parameter | Recommended Conditions |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 0-1 min: 40% B, 1-8 min: 40-95% B, 8-9 min: 95% B, 9-9.1 min: 95-40% B, 9.1-12 min: 40% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
3.2.2. Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+) is typically used for quantification.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Declustering Potential (V) |
| Tetrahydrocortisone | 365.2 | 347.2 | 15 | 80 |
| 163.1 | 30 | 80 | ||
| This compound | 370.2 | 352.2 | 15 | 80 |
| 163.1 | 30 | 80 |
Note: The MRM transitions for this compound are predicted based on a +5 Da mass shift from the unlabeled compound. The fragment at m/z 163.1 is expected to be common to both as the deuterium labels are on the A-ring which is not part of this fragment. Optimal collision energies and declustering potentials should be determined empirically on the specific instrument being used.
Visualizations
Steroidogenesis Pathway
The following diagram illustrates the position of Tetrahydrocortisone within the broader steroid synthesis pathway.
Experimental Workflow
The general workflow for steroid profiling using this compound is depicted below.
Logical Relationship for Quantification
The fundamental principle behind using a deuterated internal standard is the direct comparison of the analyte's signal to the signal of a known concentration of its isotopically labeled counterpart.
Conclusion
The use of this compound as an internal standard is indispensable for accurate and reliable steroid hormone profiling by LC-MS/MS. Its chemical similarity to the endogenous analyte ensures that it effectively compensates for variations throughout the analytical process. The detailed protocols and methodologies presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to implement high-quality steroid analysis in their laboratories. The continued development and application of such methodologies will undoubtedly advance our understanding of steroid metabolism in health and disease.
Isotopic Labeling of Steroid Hormones with Deuterium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, methodologies, and applications of deuterium (B1214612) labeling of steroid hormones. The use of deuterium-labeled steroids as internal standards in isotope dilution mass spectrometry (IDMS) has become the gold standard for the accurate and precise quantification of these critical signaling molecules in complex biological matrices. This document details experimental protocols for the synthesis of deuterated steroids, their application in quantitative bioanalysis, and the interpretation of the resulting data.
Introduction to Isotopic Labeling and Isotope Dilution Mass Spectrometry
Isotopic labeling involves the replacement of one or more atoms in a molecule with its heavier, stable isotope. In the context of steroid hormone analysis, hydrogen atoms (¹H) are replaced with deuterium (²H or D). Deuterated steroids are chemically identical to their endogenous counterparts, meaning they exhibit the same physicochemical properties, such as solubility, and chromatographic behavior.[1] However, their increased mass allows them to be distinguished by a mass spectrometer.
This mass difference is the cornerstone of isotope dilution mass spectrometry (IDMS), a powerful analytical technique for highly accurate and precise quantification.[2] In IDMS, a known amount of the deuterated steroid (internal standard) is added to a sample containing the natural, non-labeled steroid (analyte) at the earliest stage of sample preparation.[2] The fundamental principle is that the analyte and the internal standard will behave identically during extraction, purification, and ionization. Therefore, any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the analyte to the internal standard in the final extract, the initial concentration of the analyte in the sample can be determined with high accuracy, as the measurement is based on this ratio rather than the absolute signal intensity.[2]
Synthesis of Deuterated Steroid Hormones
The introduction of deuterium into a steroid molecule can be achieved through various synthetic strategies. The choice of method depends on the desired position and number of deuterium atoms to be incorporated. Common methods include catalytic exchange reactions and reduction of unsaturated precursors with deuterated reagents.
General Synthetic Workflow
The synthesis of a deuterated steroid internal standard typically follows a multi-step process, starting from a commercially available steroid precursor.
Caption: A generalized workflow for the synthesis of deuterated steroid hormones.
Experimental Protocols
This protocol describes the synthesis of 17-methyl-d3-testosterone from dehydroepiandrosterone (B1670201) (DHEA).[3][4]
Materials:
-
Dehydroepiandrosterone (DHEA)
-
Deuterium-labeled methyl magnesium iodide (CD₃MgI)
-
Anhydrous diethyl ether
-
Aluminum isopropoxide
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Grignard Reaction:
-
Dissolve DHEA in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of deuterium-labeled methyl magnesium iodide (CD₃MgI) in diethyl ether to the DHEA solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 17α-methyl-d3-androst-5-ene-3β,17β-diol.
-
-
Oppenauer Oxidation:
-
Dissolve the crude diol from the previous step in a mixture of acetone and toluene.
-
Add aluminum isopropoxide to the solution.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and add dilute hydrochloric acid to decompose the aluminum complexes.
-
Separate the organic layer and wash it with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure 17-methyl-d3-testosterone.
-
-
Characterization:
-
Confirm the structure and isotopic enrichment of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ²H NMR) and mass spectrometry.
-
This protocol outlines a microwave-assisted synthesis for preparing 2,4,16,16-d4-estrone and its subsequent conversion to 2,4,16,16,17α-d5-estradiol.[5]
Materials:
-
Deuterated fatty acid chlorides or anhydrides (e.g., palmitoyl (B13399708) chloride)
-
4-(Dimethylamino)pyridine (DMAP)
-
Microwave reactor
-
Potassium hydroxide (B78521) (KOH)
-
tert-Butanol (t-BuOH)
-
Deuterated trifluoroacetic acid (CF₃COOD)
-
Sodium borodeuteride (NaBD₄)
Procedure:
-
Deuteration of Estrone:
-
Regioselectively label estrone with deuterium at the 2 and 4 positions of the A-ring using a deuterated acid-catalyzed exchange reaction.
-
Introduce deuterium at the 16-position via a base-catalyzed exchange.
-
-
Esterification (Microwave-Assisted):
-
In a microwave-safe vial, combine the deuterated estrone, a fatty acid chloride or anhydride, and a catalytic amount of DMAP in a suitable solvent.
-
Irradiate the mixture in a microwave reactor at a specified temperature and time to form the fatty acid ester of the deuterated estrone.
-
-
Hydrolysis (Optional for Estradiol (B170435) Synthesis):
-
For the synthesis of deuterated estradiol, selectively hydrolyze the fatty acid ester at the C-3 position using potassium hydroxide in tert-butanol.
-
-
Reduction to Estradiol:
-
Reduce the keto group at C-17 of the deuterated estrone (or its ester) to a hydroxyl group using a deuterated reducing agent like sodium borodeuteride (NaBD₄) to introduce the fifth deuterium atom at the 17α position.
-
-
Purification and Characterization:
-
Purify the final deuterated estradiol or estrone ester using chromatographic techniques.
-
Confirm the structure and isotopic purity using NMR and mass spectrometry.
-
Quantitative Analysis using Deuterated Steroid Hormones
The use of deuterated internal standards is integral to achieving high-quality quantitative data in steroid hormone analysis by LC-MS/MS.
Bioanalytical Workflow
A typical bioanalytical workflow for the quantification of steroid hormones in a biological matrix (e.g., serum, plasma) using a deuterated internal standard is depicted below.
Caption: A typical bioanalytical workflow for steroid hormone analysis using a deuterated internal standard.[1]
Experimental Protocol: Quantification of Testosterone (B1683101) and Estradiol in Serum
This protocol provides a representative method for the simultaneous quantification of testosterone and estradiol in human serum using their respective deuterated internal standards.[6]
Materials:
-
Human serum samples, calibrators, and quality controls
-
Testosterone and Estradiol analytical standards
-
Testosterone-d3 and Estradiol-d5 internal standards
-
Ethyl acetate
-
Methanol
-
Water with 0.2 mM ammonium fluoride
-
Acetonitrile
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a designated volume of serum, add the deuterated internal standard solution (Testosterone-d3 and Estradiol-d5).
-
Vortex to mix.
-
Add a mixture of hexane and ethyl acetate.
-
Vortex vigorously to extract the steroids into the organic phase.
-
Centrifuge to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation on a C18 column.
-
Detect the analytes and internal standards using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The mass spectrometer will be set to switch between positive ion mode for testosterone and negative ion mode for estradiol.
-
Data Presentation: Quantitative Data
The following tables summarize key quantitative parameters for the analysis of steroid hormones using deuterated internal standards.
Table 1: Isotopic Enrichment of Commercially Available Deuterated Steroids
| Deuterated Steroid | Number of Deuterium Atoms | Reported Isotopic Purity (%) |
| Tamsulosin-d4 | 4 | 99.5 |
| Oxybutynin-d5 | 5 | 98.8 |
| Eplerenone-d3 | 3 | 99.9 |
| Propafenone-d7 | 7 | 96.5 |
Data sourced from a study evaluating isotopic enrichment of various deuterated compounds.[7]
Table 2: LC-MS/MS Parameters for Testosterone and Estradiol Analysis [6]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Testosterone | 289.2 | 97.1 | Positive ESI |
| Testosterone | 289.2 | 109.1 | Positive ESI |
| Testosterone-d3 | 292.3 | 97.2 | Positive ESI |
| Testosterone-d3 | 292.3 | 109.0 | Positive ESI |
| Estradiol | 271.0 | 143.1 | Negative ESI |
| Estradiol | 271.0 | 145.1 | Negative ESI |
| Estradiol-d5 | 276.1 | 145.1 | Negative ESI |
| Estradiol-d5 | 276.1 | 147.1 | Negative ESI |
Table 3: Performance Characteristics of a Validated LC-MS/MS Assay for Testosterone and Estradiol [6]
| Analyte | Lower Limit of Quantitation (LLOQ) | Analytical Measurement Range (AMR) | Within-day Precision (CV%) | Between-day Precision (CV%) |
| Testosterone | 1 ng/dL | 1–1,170 ng/dL | < 7% | < 7% |
| Estradiol | 5 pg/mL | 5–600 pg/mL | < 7% | < 7% |
Applications in Research and Drug Development
Deuterium-labeled steroid hormones are invaluable tools in various research and development settings.
Metabolic Studies
Deuterated steroids can be administered to subjects to trace their metabolic fate. By analyzing biological samples (e.g., urine, plasma) over time, researchers can identify and quantify metabolites, and determine pharmacokinetic parameters such as clearance rates.[8]
Elucidating Steroidogenic Pathways
The steroidogenesis pathway is a complex network of enzymatic reactions that convert cholesterol into various steroid hormones. Deuterated precursors can be used to study the flux through different branches of this pathway under various physiological and pathological conditions.
Caption: A simplified steroidogenesis pathway illustrating the use of a deuterated precursor (Pregnenolone) as a tracer.[9][10][11][12][13]
By introducing a deuterated precursor, such as pregnenolone, the downstream synthesis of other deuterated steroids can be monitored, providing insights into enzyme activity and pathway regulation.
Conclusion
The isotopic labeling of steroid hormones with deuterium has revolutionized their quantitative analysis. The use of deuterated internal standards in conjunction with LC-MS/MS provides unparalleled accuracy, precision, and sensitivity. This technical guide has outlined the fundamental principles, provided detailed experimental protocols for synthesis and analysis, and highlighted the critical applications of this technology. For researchers, scientists, and drug development professionals, a thorough understanding and implementation of these methods are essential for generating high-quality, reliable data in the study of steroid hormone biology and pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of deuterium labeled 17-methyl-testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of deuterium labeled 17-methyl-testosterone (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive Simultaneous Quantitation of Testosterone and Estradiol in Serum by LC-MS/MS without Derivatization and Comparison with the CDC HoSt Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Deuterium labelled steroid hormones: tracers for the measurement of androgen plasma clearance rates in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. upload.wikimedia.org [upload.wikimedia.org]
- 13. Steroidogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Tetrahydrocortisone-d5
This technical guide provides a comprehensive overview of the physical and chemical properties, metabolism, synthesis, and analysis of this compound (THE-d5). This deuterated isotopologue of Tetrahydrocortisone (B135524) serves as a crucial internal standard for mass spectrometry-based quantification of its unlabeled counterpart in various biological matrices.
Core Physical and Chemical Properties
This compound is a deuterated form of Tetrahydrocortisone, a primary metabolite of the steroid hormone cortisone (B1669442).[1] The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analyses.[2]
Data Presentation: Key Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₇D₅O₅ | [3][4] |
| Molecular Weight | 369.51 g/mol | [3][4] |
| CAS Number | 1485501-48-1 | [3][5] |
| Appearance | White solid / Powder / Neat | [3][4] |
| Isotopic Purity | ≥98 atom % D | [2] |
| Chemical Purity (Assay) | ≥98% (CP) | [2] |
| Storage Temperature | −20°C or 2-8°C | [2][4] |
| Solubility | Soluble in Methanol | [6] |
| Synonyms | (3α,5β)-3,17,21-Trihydroxypregnane-11,20-dione-d5; 5β-Tetrahydrocortisone-d5; THE-d5; Urocortisone-d5 | [3][4][6] |
Metabolism and Biological Significance
Tetrahydrocortisone (THE) is a major inactive urinary metabolite of cortisone, which in turn is derived from the stress hormone cortisol.[1][7] The metabolic pathway is critical for regulating glucocorticoid activity. Cortisol is converted to the inactive cortisone by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD).[7] Subsequently, cortisone is metabolized into β-Tetrahydrocortisone (b-THE) by the enzyme 5β-reductase, primarily in the liver.[7][8] Measuring the levels of THE and its ratio to cortisol metabolites like tetrahydrocortisol (B1682764) (THF) provides valuable insights into adrenal function and the activity of these key enzymes.[7][9] Because of its role as a stable, labeled internal standard, THE-d5 is indispensable for accurately tracking these metabolic pathways in clinical and research settings.[1]
Caption: Cortisol to Tetrahydrocortisone Metabolic Pathway.
Experimental Protocols
Synthesis of this compound
A common method for preparing this compound involves the reductive deuteration of a suitable precursor, such as prednisone.[10]
-
Objective: To introduce five non-exchangeable deuterium atoms into the steroid A-ring.[10]
-
Methodology:
-
Precursor: Prednisone is used as the starting material.
-
Reaction Conditions: The reductive deuteration is performed in a deuterated solvent, such as deuterated acetic acid (CH₃COOD).[10]
-
Catalyst: A rhodium (5%) on alumina (B75360) catalyst is employed.[10]
-
Deuterium Source: The reaction is carried out under a deuterium gas (D₂) atmosphere.[10]
-
Purification: Following the reaction, the product (THE-d5) is purified using standard chromatographic techniques.
-
Isotopic Purity Assessment: The isotopic purity of the final product is typically confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis of its methoxime-trimethylsilyl (MO-TMS) derivatives.[10] In one study, the isotopic purity for THE-d5 was estimated to be 81.90 atom%D.[10]
-
Quantification in Biological Fluids using LC-MS/MS
This compound is primarily used as an internal standard for the accurate quantification of endogenous THE in biological samples like urine or plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][9]
-
Objective: To determine the concentration of total (conjugated and unconjugated) THE in human urine.
-
Methodology:
-
Sample Preparation: A known amount of urine is collected.
-
Internal Standard Spiking: A precise amount of this compound solution is added to the urine sample at the beginning of the extraction process.[1][11]
-
Enzymatic Hydrolysis: To measure total THE, the sample is treated with β-glucuronidase to cleave the glucuronide conjugates and release free THE.
-
Extraction: The sample is subjected to a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroids. Dichloromethane is a commonly used solvent for LLE.[12][13]
-
LC Separation: The extracted sample is injected into an HPLC system, typically with a C18 column, for chromatographic separation of THE from other metabolites.[12][14]
-
MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both endogenous THE and the THE-d5 internal standard using Multiple Reaction Monitoring (MRM).
-
Quantification: The concentration of endogenous THE is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[15]
-
Caption: LC-MS/MS Analytical Workflow using THE-d5.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tetrahydrocortisone-2,2,3,4,4-d5 solution 100 μg/mL in methanol, ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Tetrahydro Cortisone-d5 | CymitQuimica [cymitquimica.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Tetrahydro Cortisone-d5 | LGC Standards [lgcstandards.com]
- 6. caymanchem.com [caymanchem.com]
- 7. b-Tetrahydrocortisone | Rupa Health [rupahealth.com]
- 8. Tetrahydrocortisone | Rupa Health [rupahealth.com]
- 9. Detailed analysis of cortisol, cortisone and their tetrahydro- and allo-tetrahydrometabolites in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. HPLC method for determination of fluorescence derivatives of cortisol, cortisone and their tetrahydro- and allo-tetrahydro-metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. HPLC-ESI-MS/MS assessment of the tetrahydro-metabolites of cortisol and cortisone in bovine urine: promising markers of dexamethasone and prednisolone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Commercial Availability and Technical Guide for Tetrahydrocortisone-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Tetrahydrocortisone-d5, a deuterated analog of the cortisol metabolite, Tetrahydrocortisone. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalytical assays.
Introduction
This compound is a crucial tool in clinical and research settings for the accurate quantification of Tetrahydrocortisone and other related steroid hormones in biological matrices. As a stable isotope-labeled internal standard, it mimics the analyte's behavior during sample preparation and mass spectrometric analysis, correcting for matrix effects and variations in instrument response. This leads to enhanced precision and accuracy in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Tetrahydrocortisone itself is a significant urinary metabolite of cortisone (B1669442) and its levels can provide insights into steroid metabolism and various metabolic disorders.[1]
Commercial Availability
This compound is commercially available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. The product is typically sold as a neat solid or as a solution in a specified solvent and concentration.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Format |
| CymitQuimica | Tetrahydro Cortisone-d5 | 1485501-48-1 | C₂₁D₅H₂₇O₅ | 369.51 | Not specified | Neat |
| Sigma-Aldrich | Tetrahydrocortisone-2,2,3,4,4-d5 | 1485501-48-1 | C₂₁D₅H₂₇O₅ | 369.51 | ≥98 atom % D, ≥98% (CP) | Neat solid or 100 µg/mL in methanol (B129727) |
| MedChemExpress | This compound | 1485501-48-1 | C₂₁D₅H₂₇O₅ | 369.51 | Not specified | Neat |
| Pharmaffiliates | Tetrahydro Cortisone-d5 | 1485501-48-1 | C₂₁H₂₇D₅O₅ | 369.51 | Not specified | White Solid |
| LGC Standards | 5beta-Tetrahydrocortisol-d5 | Not specified for d5-THE | C₂₁D₅H₂₉O₅ | 371.522 | Not specified | Neat |
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | (3α,5β)-3,17,21-Trihydroxypregnane-11,20-dione-d5 | [2] |
| Synonyms | 5β-Tetrahydrocortisone-d5, THE-d5 | [2] |
| Appearance | White Solid | [3] |
| Storage | 2-8°C Refrigerator or -20°C | [3] |
| Shipping Conditions | Ambient | [3] |
Experimental Protocols
The primary application of this compound is as an internal standard in LC-MS/MS methods for the quantification of urinary steroid metabolites. The following is a generalized experimental protocol synthesized from various published methods. Researchers should optimize these procedures for their specific analytical platforms and matrices.
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh the neat this compound and dissolve it in an appropriate solvent, such as methanol or ethanol, to a final concentration of 1 mg/mL. Store at -20°C.
-
Working Internal Standard Solution (e.g., 1 µg/mL): Dilute the stock solution with the appropriate solvent to a working concentration suitable for spiking into calibration standards, quality controls, and unknown samples. The optimal concentration will depend on the expected analyte levels and the sensitivity of the mass spectrometer.
Sample Preparation (Human Urine)
A common procedure for the analysis of tetrahydro-metabolites of cortisol and cortisone in urine involves enzymatic hydrolysis followed by extraction.
-
Enzymatic Hydrolysis:
-
To 1 mL of urine, add a buffer (e.g., acetate (B1210297) buffer, pH 5.2) and a β-glucuronidase/sulfatase enzyme solution.
-
Incubate the mixture at a specified temperature (e.g., 37°C or 55°C) for a defined period (e.g., 2 to 24 hours) to deconjugate the steroid metabolites.
-
-
Internal Standard Spiking:
-
Add a known amount of the this compound working solution to the hydrolyzed urine samples, calibrators, and quality controls.
-
-
Extraction:
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or a mixture of dichloromethane (B109758) and isopropanol).
-
Alternatively, solid-phase extraction (SPE) can be used for sample cleanup and concentration.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Use a reversed-phase C18 or similar column to separate the steroid metabolites.
-
Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid or ammonium (B1175870) acetate to improve ionization.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Monitor the specific precursor-to-product ion transitions for both the native analyte (Tetrahydrocortisone) and the deuterated internal standard (this compound) in multiple reaction monitoring (MRM) mode.
-
Signaling and Metabolic Pathways
Tetrahydrocortisone is a downstream metabolite in the cortisol metabolism pathway. Its formation is dependent on the activity of key enzymes that regulate glucocorticoid activity at the tissue level. A simplified representation of this pathway is provided below.
Caption: Simplified metabolic pathway of cortisol to its tetrahydro-metabolites.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Tetrahydrocortisone in a biological sample using this compound as an internal standard.
Caption: General workflow for bioanalytical quantification of Tetrahydrocortisone.
References
Methodological & Application
Application Note: Quantitative Analysis of Tetrahydrocortisone in Human Urine using a Stable Isotope Dilution LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Tetrahydrocortisone (B135524) (THE) is a primary downstream metabolite of cortisol, the body's main glucocorticoid hormone. The quantification of THE, often in conjunction with other cortisol and cortisone (B1669442) metabolites like tetrahydrocortisol (B1682764) (THF) and allo-tetrahydrocortisol (5α-THF), is crucial for assessing adrenal function and the activity of key enzymes in steroid metabolism, such as 11β-hydroxysteroid dehydrogenases (11β-HSD) and 5α/β-reductases.[1][2][3][4] Imbalances in these pathways are associated with various conditions, including Cushing's syndrome, Addison's disease, and metabolic syndrome.[3][5][6][7]
This application note details a robust and sensitive method for the quantitative analysis of tetrahydrocortisone in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Tetrahydrocortisone-d5. The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[8]
Principle
This method employs a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. Urine samples are first prepared using liquid-liquid extraction (LLE) to isolate the steroids of interest. The prepared samples are then subjected to chromatographic separation on a C18 reversed-phase column. The analytes are detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). Quantification is achieved by comparing the peak area ratio of the analyte (Tetrahydrocortisone) to its stable isotope-labeled internal standard (this compound).
Apparatus and Reagents
-
Apparatus:
-
Reagents:
-
Tetrahydrocortisone standard
-
This compound internal standard[8]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Dichloromethane (B109758) (CH2Cl2) (HPLC grade)[1]
-
Human urine (for matrix-matched calibrators and quality controls)
-
Cortisol Metabolism Pathway
The following diagram illustrates the metabolic conversion of cortisol to its tetrahydro-metabolites.
Caption: Metabolic pathway of cortisol to its tetrahydro-metabolites.
Experimental Workflow
The diagram below outlines the major steps in the quantitative analysis of tetrahydrocortisone.
Caption: Experimental workflow for tetrahydrocortisone quantification.
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare stock solutions of tetrahydrocortisone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working standard and internal standard solutions by diluting the stock solutions with methanol.
-
Calibration Standards: Prepare matrix-matched calibration standards by spiking appropriate amounts of the tetrahydrocortisone working solution into drug-free human urine. A typical concentration range is 0.2 ng/mL to 160 ng/mL.[2]
-
Quality Controls (QCs): Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of urine sample, calibrator, or QC into a clean glass tube.
-
Add the internal standard (this compound) working solution to each tube and vortex briefly.
-
Add 5 mL of dichloromethane (CH2Cl2) to each tube.[1]
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water[9]
-
Mobile Phase B: Acetonitrile or Methanol[9]
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Gradient Program: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1][9]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for both tetrahydrocortisone and this compound should be optimized. For example:
-
Tetrahydrocortisone: m/z 365.2 → 347.2
-
This compound: m/z 370.2 → 352.2 (Note: These are example transitions and should be optimized on the specific instrument used.)
-
-
Data Analysis
-
Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Calculate the peak area ratio of tetrahydrocortisone to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of tetrahydrocortisone in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Summary of Quantitative Data
The following table summarizes typical performance characteristics for the quantitative analysis of tetrahydrocortisone and related metabolites using LC-MS/MS.
| Parameter | Tetrahydrocortisone (THE) | Tetrahydrocortisol (THF) | allo-Tetrahydrocortisol (5α-THF) | Reference |
| Linearity Range (ng/mL) | 0.2 - 160 | 0.2 - 160 | 0.2 - 160 | [2] |
| Limit of Detection (LOD) (ng/mL) | ~0.01 - 1.37 | ~0.34 - 1.37 | ~0.34 | [9] |
| Limit of Quantification (LOQ) (ng/mL) | ~0.05 - 0.5 | ~0.5 | ~0.5 | [9][10] |
| Recovery (%) | >86.1 | 74.7 - >86.1 | 74.7 - >86.1 | [1][2][9] |
| Intra-day Precision (CV%) | 3.0 - 13.0 | <15 | 1.5 - <15 | [9] |
| Inter-day Precision (CV%) | 9.2 - 14.9 | <15 | 3.6 - <15 | [9] |
| Accuracy (%) | 85 - 115 | 85 - 115 | 85 - 115 | [11][[“]] |
This LC-MS/MS method provides a reliable and sensitive tool for the quantitative analysis of tetrahydrocortisone in human urine, facilitating research in endocrinology and drug development. The use of a stable isotope-labeled internal standard ensures the accuracy and robustness of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: assay development, validation and application in depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detailed analysis of cortisol, cortisone and their tetrahydro- and allo-tetrahydrometabolites in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5a-Tetrahydrocortisol | Rupa Health [rupahealth.com]
- 6. b-Tetrahydrocortisol | Rupa Health [rupahealth.com]
- 7. blog.healthmatters.io [blog.healthmatters.io]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. consensus.app [consensus.app]
Application Note: Quantitative Analysis of Tetrahydrocortisone in Human Urine by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Tetrahydrocortisone (THE) in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation and utilizes a deuterated internal standard (Tetrahydrocortisone-d5) for accurate and precise quantification. This method is suitable for clinical research, endocrinology studies, and drug development applications where monitoring of corticosteroid metabolism is crucial.
Introduction
Tetrahydrocortisone is a major inactive metabolite of cortisol, formed through the action of 5β-reductase and 11β-hydroxysteroid dehydrogenase type 1. The ratio of cortisol metabolites, including Tetrahydrocortisone, provides valuable insights into the activity of these enzymes, which is relevant in various physiological and pathological states such as metabolic syndrome and depression.[1][2][3] LC-MS/MS has become the gold standard for steroid hormone analysis due to its high sensitivity and specificity, overcoming the limitations of traditional immunoassays.[4] This document provides a detailed protocol for the analysis of Tetrahydrocortisone using this advanced analytical technique.
Experimental
Materials and Reagents
-
Tetrahydrocortisone and this compound analytical standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Dichloromethane (HPLC grade)
-
Human urine (drug-free)
-
β-Glucuronidase from E. coli
Sample Preparation
A liquid-liquid extraction (LLE) method is employed for the extraction of Tetrahydrocortisone from urine.[2][4] For the analysis of total Tetrahydrocortisone (free and conjugated), an enzymatic hydrolysis step is included.
Protocol for Total Tetrahydrocortisone:
-
Pipette 1 mL of urine into a glass tube.
-
Add 50 µL of the internal standard working solution (this compound).
-
Add 10 µL of β-glucuronidase enzyme solution.
-
Vortex and incubate at 37°C for 2 hours to ensure complete hydrolysis of conjugated steroids.
-
Add 5 mL of dichloromethane.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the lower organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is performed on a reversed-phase C18 column. A gradient elution is used to achieve good separation of the analyte from potential matrix interferences.
LC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., Hypersil Gold C18, 2.1 x 100 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient Program | See Table 1 |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 1.0 | 50 |
| 8.0 | 95 |
| 9.0 | 95 |
| 9.1 | 50 |
| 12.0 | 50 |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. The analytes are monitored using Multiple Reaction Monitoring (MRM).
MS Conditions:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 400°C |
| Collision Gas | Argon |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Tetrahydrocortisone | 365.2 | 347.2 | 100 | 15 |
| 365.2 | 163.1 | 100 | 25 | |
| This compound | 370.2 | 352.2 | 100 | 15 |
Method Performance
The following table summarizes the typical performance characteristics of this method, compiled from various published studies.[1][2][4][5]
Table 3: Quantitative Data Summary
| Parameter | Tetrahydrocortisone |
| Linearity Range | 0.2 - 160 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.2 ng/mL[3] |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy/Recovery (%) | 85 - 115% |
Workflow and Pathway Diagrams
References
Application Notes and Protocols for the GC-MS Analysis of Tetrahydrocortisone-d5
These application notes provide a detailed protocol for the quantitative analysis of Tetrahydrocortisone-d5 in biological matrices, such as urine, using gas chromatography-mass spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals.
Data Presentation
The following table summarizes the expected quantitative data for the GC-MS analysis of a derivatized this compound standard. These values are representative and may vary based on the specific instrumentation and experimental conditions.
| Parameter | Value | Reference |
| Analyte | This compound (as Trimethylsilyl derivative) | |
| Internal Standard | Stigmasterol | [1] |
| Retention Time (min) | Dependent on specific GC program | |
| Quantifier Ion (m/z) | To be determined based on fragmentation pattern | [2] |
| Qualifier Ion 1 (m/z) | To be determined based on fragmentation pattern | [2] |
| Qualifier Ion 2 (m/z) | To be determined based on fragmentation pattern | [2] |
| Limit of Detection (LOD) | Dependent on instrument sensitivity | |
| Limit of Quantification (LOQ) | Dependent on instrument sensitivity | [3] |
| Linearity Range | To be established through calibration curve | [4] |
Experimental Protocols
This protocol outlines the key steps for the analysis of this compound, from sample preparation to GC-MS analysis. Due to their low volatility, steroids require hydrolysis and derivatization for GC-MS analysis.[5]
Sample Preparation
Biological samples, such as urine, require initial processing to free the steroid metabolites and extract them from the matrix.
-
Enzymatic Hydrolysis: To deconjugate glucuronidated and sulfated steroid metabolites, enzymatic hydrolysis is performed.[3]
-
To a 5 mL urine sample, add 5 mL of acetate (B1210297) buffer (pH 4.6).[3]
-
Add 200 µL of β-glucuronidase/sulfatase from Helix pomatia.[3]
-
Incubate the mixture for 3 hours at 55°C in a water bath.[3]
-
-
Solid-Phase Extraction (SPE): SPE is used to clean up the sample and concentrate the analytes.[5][6]
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.[6]
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove interfering substances.
-
Elute the steroids with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 55-60°C.[3][7]
-
Derivatization
Derivatization is a critical step to increase the volatility and thermal stability of the steroids for GC-MS analysis.[8] Silylation is a common derivatization technique.[7]
-
To the dried residue, add 70 µL of a derivatizing agent mixture, such as N-trimethylsilylimidazole (TSIM), N,O-bis(trimethylsilyl)acetamide (BSA), and trimethylchlorosilane (TMCS) in a 3:3:2 (v/v/v) ratio.[2][9]
-
Alternatively, a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH₄I), and dithiothreitol (B142953) (DTE) (500:4:2, v/v/v) can be used.[6][7]
-
Heat the vial at 70°C for 60 minutes to ensure complete derivatization.[2][9]
GC-MS Analysis
The derivatized sample is then injected into the GC-MS system for separation and detection.
-
Gas Chromatography (GC) Conditions:
-
Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 7000C Triple Quadrupole or equivalent.[6]
-
Ionization Mode: Electron Ionization (EI).[10]
-
Ion Source Temperature: 230°C.[3]
-
Quadrupole Temperature: 150°C.[3]
-
Transfer Line Temperature: 300°C.[9]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.[10]
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for this compound analysis.
References
- 1. gcms.cz [gcms.cz]
- 2. Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-performance liquid chromatography-electrospray-tandem mass spectrometry analysis of cortisol and metabolites in placental perfusate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Steroid Analysis using Tetrahydrocortisone-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of steroid hormones is essential in a multitude of research and clinical settings, including endocrinology, pharmacology, and anti-doping analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high sensitivity, specificity, and multiplexing capabilities.[1] A critical component for achieving reliable and accurate quantitative results is the use of a stable isotope-labeled internal standard (SIL-IS).[2][3] This application note provides a detailed protocol for the preparation of biological samples for the analysis of a panel of steroid hormones using Tetrahydrocortisone-d5 as an internal standard.
This compound is a deuterated analog of Tetrahydrocortisone, a key metabolite of cortisol. Its use as an internal standard is advantageous as its chemical and physical properties are nearly identical to the analytes of interest, ensuring similar behavior during sample extraction, chromatographic separation, and ionization.[4][5] This co-elution and similar behavior effectively compensate for variations in sample preparation and matrix effects, leading to precise and accurate quantification.[3]
This document outlines two common and effective sample preparation techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). It also provides a comprehensive protocol for LC-MS/MS analysis, including proposed Multiple Reaction Monitoring (MRM) transitions for this compound, and presents typical quantitative performance data.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust method for sample cleanup that effectively removes phospholipids (B1166683) and other matrix interferences, resulting in cleaner extracts and reduced ion suppression.[6]
Materials:
-
Biological matrix (e.g., serum, plasma, urine)
-
This compound internal standard solution
-
SPE cartridges (e.g., C18 or a polymeric sorbent)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (B92381) (optional, for washing)
-
Ethyl acetate (B1210297) or Methyl tert-butyl ether (MTBE) for elution
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50:50 methanol/water with 0.1% formic acid)
Procedure:
-
Sample Pre-treatment: Thaw biological samples at room temperature. To a 200 µL aliquot of the sample, add a known amount of this compound internal standard solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences. A subsequent wash with a non-polar solvent like hexane can be performed to remove lipids.
-
Elution: Elute the steroids from the cartridge with 1 mL of ethyl acetate or MTBE into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution. Vortex the sample to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic and effective method for separating steroids from aqueous biological matrices.
Materials:
-
Biological matrix (e.g., serum, plasma, urine)
-
This compound internal standard solution
-
Methyl tert-butyl ether (MTBE) or a mixture of hexane and ethyl acetate
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50:50 methanol/water with 0.1% formic acid)
Procedure:
-
Sample Pre-treatment: To a 200 µL aliquot of the biological sample, add a known amount of this compound internal standard solution.
-
Extraction: Add 1 mL of MTBE to the sample. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the steroids into the organic phase.
-
Phase Separation: Centrifuge the sample at approximately 4000 rpm for 5 minutes to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution. Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for steroid separation.[7]
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.[2]
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is employed to elute the steroids. The specific gradient profile should be optimized for the target analytes.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.[2]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.[5]
-
Injection Volume: 5-10 µL.[2]
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.[2]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for most corticosteroids.[2]
-
MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be optimized for each analyte and the internal standard to ensure accurate identification and quantification.
Quantitative Data Summary
The following tables present representative quantitative data for a steroid panel analysis using a deuterated internal standard. This data is illustrative of the performance expected from a validated LC-MS/MS method.
Table 1: Proposed MRM Transitions for this compound and Representative Steroids
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |
| This compound (IS) | 375.3 | 357.3 | 339.3 |
| Tetrahydrocortisone | 367.2 | 349.2 | 331.2 |
| Cortisol | 363.2 | 121.1 | 91.1 |
| Cortisone (B1669442) | 361.2 | 163.1 | 121.1 |
| Testosterone | 289.2 | 97.1 | 109.1 |
| Progesterone | 315.2 | 97.1 | 109.1 |
| Estradiol | 273.2 | 109.1 | 133.1 |
Note: The MRM transitions for this compound are proposed based on the fragmentation pattern of the non-deuterated compound, which typically involves sequential loss of water molecules.
Table 2: Typical Method Validation Parameters for Steroid Analysis
| Parameter | Typical Value/Range | Reference |
| Recovery | 75-115% | [8] |
| Matrix Effect | 85-115% | [6] |
| **Linearity (R²) ** | >0.99 | [7] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 5 ng/mL | [6] |
| Intra-day Precision (%CV) | <15% | [6] |
| Inter-day Precision (%CV) | <15% | [6] |
| Accuracy (%Bias) | ±15% | [6] |
Visualizations
Caption: Experimental workflow for steroid analysis.
Caption: Detailed SPE workflow.
Caption: Detailed LLE workflow.
Caption: Logic of quantification using an internal standard.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC-ESI-MS/MS assessment of the tetrahydro-metabolites of cortisol and cortisone in bovine urine: promising markers of dexamethasone and prednisolone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetrahydrocortisone-d5 as an Internal Standard in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Tetrahydrocortisone-d5 (THE-d5) as an internal standard for the accurate quantification of endogenous Tetrahydrocortisone (THE) in clinical research. The protocols detailed below are synthesized from established methodologies in peer-reviewed literature and are intended for professionals in drug development, clinical diagnostics, and academic research.
Introduction
Tetrahydrocortisone (THE) is a key metabolite of cortisone (B1669442), and its quantification in biological matrices such as urine and plasma is crucial for assessing the activity of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes.[1][2][3] Dysregulation of 11β-HSD activity is implicated in various pathological conditions, including metabolic syndrome, hypertension, and depression.[2][3][4]
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7] THE-d5, being chemically identical to the analyte, co-elutes and exhibits similar ionization efficiency, thereby compensating for variations during sample preparation and analysis, and mitigating matrix effects.[5][6] This ensures high accuracy and precision in the final concentration determination.[5]
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of Tetrahydrocortisone using a deuterated internal standard. These values are compiled from various validated LC-MS/MS methods.[1][2][8]
Table 1: Method Validation Parameters
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 160 - 600 ng/mL |
| Intra-day Precision (%RSD) | 1.5% - 13% |
| Inter-day Precision (%RSD) | 3.6% - 14.9% |
| Accuracy/Recovery | 74.7% - 106.8% |
Table 2: Representative MRM Transitions for Tetrahydrocortisone and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tetrahydrocortisone (Quantifier) | 365.2 | 289.2 | 15 |
| Tetrahydrocortisone (Qualifier) | 365.2 | 317.2 | 12 |
| This compound (IS) | 370.2 | 294.2 | 15 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Experimental Protocols
The following are detailed protocols for sample preparation and LC-MS/MS analysis for the quantification of Tetrahydrocortisone using this compound as an internal standard.
Protocol 1: Sample Preparation from Human Urine
-
Sample Collection and Storage: Collect 24-hour or spot urine samples. Centrifuge at 3000 rpm for 10 minutes to remove particulate matter. Store supernatant at -80°C until analysis.
-
Enzymatic Hydrolysis (for total THE):
-
To 1 mL of urine, add 50 µL of an internal standard working solution containing this compound.
-
Add 1 mL of 0.1 M acetate (B1210297) buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/sulfatase from Helix pomatia.
-
Incubate at 37°C for 16 hours.
-
-
Liquid-Liquid Extraction (LLE):
-
To the hydrolyzed sample, add 5 mL of dichloromethane.[2]
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol (B129727):water with 0.1% formic acid).
-
Analysis: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 or C8 column (e.g., Hypersil Gold C18, 2.1 x 100 mm, 3 µm) is commonly used.[1][2]
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[1][2]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. The specific gradient profile should be optimized for adequate separation from other endogenous steroids.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Instrument: A triple quadrupole mass spectrometer is recommended for its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[5]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for corticosteroids.[1][5]
-
MRM Transitions: Monitor at least two transitions for the analyte (quantifier and qualifier) and one for the internal standard to ensure accurate identification and quantification.[5] Refer to Table 2 for representative transitions.
-
Data Analysis: The concentration of Tetrahydrocortisone in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a surrogate matrix (e.g., steroid-free urine).
-
Mandatory Visualizations
Caption: Experimental workflow for the quantification of Tetrahydrocortisone.
Caption: Simplified metabolic pathway of Cortisol to Tetrahydrocortisone.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: assay development, validation and application in depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Application of Tetrahydrocortisone-d5 in Urine Steroid Profiling
Application Note AN-2025-12-05
Introduction
Urine steroid profiling is a critical diagnostic and research tool for assessing adrenal function, identifying enzymatic defects in steroidogenesis, and diagnosing endocrine disorders such as Cushing's syndrome and adrenocortical carcinoma.[1][2][3][4] The complexity of the urinary steroid metabolome necessitates highly accurate and robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred techniques for their sensitivity and specificity.[2][5][6]
The accuracy of these methods heavily relies on the use of stable isotope-labeled internal standards to correct for variations during sample preparation and analysis.[7][8][9] Deuterated standards, such as Tetrahydrocortisone-d5 (THS-d5), are ideal as they share near-identical physicochemical properties with their endogenous counterparts, ensuring they co-elute chromatographically and experience similar extraction recovery and ionization efficiency.[9] This note details the application of THS-d5 as an internal standard in a validated LC-MS/MS method for the quantitative analysis of a panel of urinary steroids.
Principle of Use
Tetrahydrocortisone (THE) is a major urinary metabolite of cortisone (B1669442). By introducing a known amount of this compound (a deuterated analog of THE) into each urine sample at the beginning of the workflow, it serves as an internal standard. The ratio of the signal from the endogenous analyte to the signal from the stable isotope-labeled internal standard is used for quantification. This ratiometric approach significantly improves the accuracy and precision of the measurement by compensating for procedural losses and matrix effects.[9]
Cortisol and Cortisone Metabolism
The metabolic pathway from cortisol to its urinary metabolites, including tetrahydrocortisone, is governed by a series of enzymatic conversions. Understanding this pathway is crucial for interpreting steroid profiles. Key enzymes include 11β-hydroxysteroid dehydrogenases (11β-HSD) types 1 and 2, and 5α- and 5β-reductases, which are responsible for the interconversion of cortisol and cortisone and their subsequent reduction to tetrahydro-metabolites.[10][[“]][12]
Experimental Protocols
The following protocol is a representative method for the analysis of urinary steroids using LC-MS/MS with this compound as an internal standard.
Materials and Reagents
-
Internal Standard (IS) Stock Solution: this compound (THS-d5) dissolved in methanol (B129727) (1 mg/mL).
-
IS Working Solution: A combined solution of deuterated internal standards in water/methanol (1:1), with THS-d5 at a concentration of 5000 ng/mL.[1]
-
Enzyme: β-Glucuronidase/sulfatase from Helix pomatia.
-
Solvents: MS-grade methanol, water, and formic acid.
-
Solid Phase Extraction (SPE): C18 SPE cartridges.
Sample Preparation and Extraction Workflow
The sample preparation involves enzymatic hydrolysis to deconjugate the steroids, followed by solid-phase extraction to clean up and concentrate the analytes.
Protocol Steps:
-
Sample Collection: Collect a 24-hour urine sample.
-
Internal Standard Spiking: To 200 µL of urine, add the internal standard working solution.[5]
-
Enzymatic Hydrolysis: Add buffer and β-glucuronidase/sulfatase enzyme. Incubate to deconjugate glucuronidated and sulfated steroids.[1][5][6]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.[5]
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the steroids with methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a liquid chromatography system coupled to a tandem mass spectrometer.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (UPLC/UHPLC) system.[5]
-
Column: A C18 reversed-phase column (e.g., Waters HSS T3, 1.8 µm).[5]
-
Mobile Phase:
-
Flow Rate: 500 µL/min.[1]
-
Gradient: A typical gradient starts at a lower percentage of organic phase (e.g., 45% B), ramps up to a high percentage (e.g., 98% B) to elute the steroids, and then returns to initial conditions for column re-equilibration.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
Quantitative Data and Method Performance
A method employing a deuterated internal standard mix including THS-d5 demonstrated excellent performance characteristics suitable for clinical and research applications.[1]
Table 1: Method Validation Summary
| Parameter | Result | Reference |
|---|---|---|
| Linearity (R²) | > 0.99 | [1] |
| Intra-day Precision (%CV) | < 10.1% | [1] |
| Inter-day Precision (%CV) | < 10.1% | [1] |
| Relative Matrix Effects | 96.4% - 101.6% | [1] |
| Relative Recovery | 98.2% - 115.0% |[1] |
Table 2: Example LC-MS/MS Gradient Program
| Time (min) | % Mobile Phase B (Methanol + 0.1% FA) |
|---|---|
| 0.0 - 1.0 | 45 |
| 1.0 - 8.5 | 45 → 80 |
| 8.5 - 9.0 | 80 → 98 |
| 9.0 - 10.0 | 98 |
| 10.0 - 10.5 | 98 → 45 |
| 10.5 - 12.0 | 45 |
This is an example gradient and should be optimized for the specific column and analytes of interest.[1]
Conclusion
This compound is an essential tool for the accurate and precise quantification of urinary steroids by mass spectrometry. Its use as an internal standard in a validated LC-MS/MS workflow enables reliable profiling of the steroid metabolome, which is invaluable for the diagnosis and monitoring of various endocrine pathologies. The detailed protocol and performance data provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals aiming to implement robust steroid analysis in their laboratories.
References
- 1. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Diagnostic Value of Urinary Steroid Profiling in the Evaluation of Adrenal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hkmj.org [hkmj.org]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of multiply deuterated 3- and 21-monosulfates of allo-tetrahydrocorticosteroids as internal standards for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. researchgate.net [researchgate.net]
- 11. consensus.app [consensus.app]
- 12. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: assay development, validation and application in depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]
The Use of Tetrahydrocortisone-d5 in Endocrinology: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of endogenous molecules. Tetrahydrocortisone-d5 (THE-d5), a deuterated analog of the cortisol metabolite tetrahydrocortisone (B135524), serves as an invaluable tool in endocrinology studies, particularly in the assessment of cortisol metabolism and the diagnosis of related disorders. This document provides detailed application notes and protocols for the effective use of THE-d5 in research settings.
This compound is primarily utilized as an internal standard in mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Its chemical properties are nearly identical to the endogenous tetrahydrocortisone (THE), but its increased mass allows for clear differentiation in a mass spectrometer. This enables precise quantification by correcting for variations in sample preparation and instrument response.[1][2]
Core Applications in Endocrinology
The primary application of this compound is in isotope dilution mass spectrometry (ID-MS) for the accurate measurement of THE in biological matrices like urine and plasma.[3] This is crucial for:
-
Assessing Cortisol Metabolism: The ratio of urinary cortisol metabolites, including the ratio of tetrahydrocortisol (B1682764) (THF) to tetrahydrocortisone (THE), provides insights into the activity of key enzymes in cortisol metabolism, such as 11β-hydroxysteroid dehydrogenase (11β-HSD).[4] Altered 11β-HSD activity is implicated in various endocrine disorders.
-
Diagnosing Endocrine Pathologies: Accurate measurement of cortisol metabolites is essential for the diagnosis and monitoring of conditions like Cushing's syndrome, Addison's disease, and apparent mineralocorticoid excess.[5][6]
-
Pharmacokinetic Studies: In the development of drugs that may affect steroid metabolism, THE-d5 can be used to precisely track changes in the clearance of cortisol.
Quantitative Data Summary
The following table summarizes typical validation parameters for LC-MS/MS methods utilizing deuterated internal standards for the analysis of tetrahydrocortisone in human urine. These values are compiled from various studies and represent the expected performance of a well-optimized method.
| Parameter | Typical Value | Reference(s) |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | [4][7] |
| Upper Limit of Quantification (ULOQ) | 160 - 1000 ng/mL | [7][8] |
| Linearity (r²) | > 0.99 | [9][10] |
| Intra-day Precision (%RSD) | < 15% | [7] |
| Inter-day Precision (%RSD) | < 15% | [7] |
| Recovery | 85 - 115% | [7][10] |
Experimental Protocols
Protocol 1: Quantification of Urinary Tetrahydrocortisone using LC-MS/MS with this compound Internal Standard
This protocol outlines a typical procedure for the analysis of free and total tetrahydrocortisone in human urine.
1. Materials and Reagents:
-
Tetrahydrocortisone (analytical standard)
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
β-glucuronidase from E. coli
-
Phosphate (B84403) buffer (pH 7.0)
2. Sample Preparation:
-
For total (free + conjugated) THE:
-
To 1 mL of urine, add 50 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 1 mL of phosphate buffer (pH 7.0).
-
Add 50 µL of β-glucuronidase solution.
-
Incubate at 37°C for 16-24 hours to deconjugate the glucuronidated steroids.[12]
-
-
For free THE:
-
To 1 mL of urine, add 50 µL of this compound internal standard solution.
-
Proceed directly to the SPE step.
-
3. Solid-Phase Extraction (SPE): [11]
-
Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load the prepared urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of water to remove interfering salts and polar impurities.
-
Elute the steroids with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.[9]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to elute the analytes, followed by a wash and re-equilibration. The specific gradient should be optimized for the separation of THE from other isomers.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for both THE and THE-d5 need to be determined and optimized on the instrument.
-
5. Data Analysis:
-
Integrate the peak areas for the MRM transitions of both tetrahydrocortisone and this compound.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of tetrahydrocortisone in the samples from the calibration curve.
Visualizations
Cortisol Metabolism Pathway
The following diagram illustrates the metabolic pathway of cortisol to its main urinary metabolites, tetrahydrocortisol (THF) and tetrahydrocortisone (THE).
Caption: Simplified pathway of cortisol metabolism.
Experimental Workflow for Isotope Dilution Analysis
The diagram below outlines the general workflow for the quantification of tetrahydrocortisone using this compound as an internal standard.
Caption: Isotope dilution mass spectrometry workflow.
By adhering to these protocols and understanding the principles of its application, researchers can confidently and accurately employ this compound in their endocrinology studies, leading to more robust and reproducible findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detailed analysis of cortisol, cortisone and their tetrahydro- and allo-tetrahydrometabolites in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. air.unimi.it [air.unimi.it]
- 7. researchgate.net [researchgate.net]
- 8. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: assay development, validation and application in depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS fast analysis of androgenic steroids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Note and Protocol for the Derivatization of Tetrahydrocortisone for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of a wide range of compounds. However, the analysis of corticosteroids like tetrahydrocortisone (B135524) (THE) by GC-MS presents challenges due to their low volatility and thermal instability.[1] Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection sensitivity.[1][2] This application note provides detailed protocols for the derivatization of tetrahydrocortisone for GC-MS analysis, focusing on the widely used methyloxime-trimethylsilyl (MO-TMS) derivatization method.
The primary goal of derivatization in this context is to convert the polar functional groups of tetrahydrocortisone, specifically the hydroxyl (-OH) and keto (-C=O) groups, into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers and methyloxime (MO) derivatives, respectively.[3][4] This two-step process significantly enhances the analyte's suitability for GC-MS analysis.
Derivatization Chemistry
The derivatization of tetrahydrocortisone typically involves a two-step reaction:
-
Methoximation: The keto groups at positions C3, C11, and C20 are converted to methyloximes using methoxyamine hydrochloride in pyridine. This step prevents tautomerization and the formation of multiple derivatives.[4]
-
Silylation: The hydroxyl groups at positions C17 and C21 are converted to trimethylsilyl ethers using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[3][5]
The overall reaction transforms the polar tetrahydrocortisone molecule into a more volatile and thermally stable derivative suitable for GC-MS analysis.
Experimental Protocols
Materials and Reagents
-
Tetrahydrocortisone (THE) standard
-
Methoxyamine hydrochloride (20 mg/mL in pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Ethyl acetate
-
Nitrogen gas, high purity
-
Autosampler vials with inserts
-
Heating block or oven
-
Vortex mixer
Standard Protocol for MO-TMS Derivatization
This protocol is a common and effective method for the derivatization of tetrahydrocortisone and other corticosteroids.
-
Sample Preparation:
-
Pipette a known amount of the sample or standard solution containing tetrahydrocortisone into an autosampler vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C). It is crucial to ensure the sample is completely dry as moisture will interfere with the derivatization reagents.[4]
-
-
Methoximation:
-
Add 50 µL of methoxyamine hydrochloride solution (20 mg/mL in pyridine) to the dried sample.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 60-80°C for 1 hour.[3]
-
-
Silylation:
-
After cooling the vial to room temperature, add 100 µL of MSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 80-100°C for 1 hour.[3]
-
-
Analysis:
-
After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
-
Quantitative Data Summary
The following tables summarize typical performance data for the GC-MS analysis of steroids following derivatization. Please note that specific values can vary depending on the instrument, column, and specific method parameters.
Table 1: Typical GC-MS Method Parameters
| Parameter | Value |
| GC Column | HP-1 (25 m × 0.2 mm × 0.11 µm) or similar |
| Injector Temperature | 280 °C |
| Injection Volume | 1-2 µL |
| Split Ratio | 10:1 |
| Oven Program | Initial 200°C, ramp at 15°C/min to 300°C, hold for 5 min |
| Carrier Gas | Helium |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
Note: The parameters are based on typical values found in the literature and may require optimization for specific applications.[5]
Table 2: Performance Characteristics of Steroid Analysis by GC-MS
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery |
| Steroids (general) | 1.0 - 2.5 ng/mL | 2.5 - 5.0 ng/mL | >85% |
Note: These values represent a general range for steroid analysis using GC-MS/MS with derivatization and solid-phase extraction.[6][7] Specific values for tetrahydrocortisone may vary.
Visualizations
Caption: Experimental workflow for the derivatization of Tetrahydrocortisone.
Caption: Chemical transformation during MO-TMS derivatization.
References
- 1. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. m.youtube.com [m.youtube.com]
- 5. Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of Urinary Steroids Using Tetrahydrocortisone-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urinary steroid profiling is a critical tool in clinical diagnostics, endocrinology research, and pharmaceutical development for assessing adrenal function, identifying metabolic disorders, and monitoring hormone-related diseases. The accurate quantification of steroid metabolites in urine is challenging due to their low concentrations and the complexity of the biological matrix. Solid-Phase Extraction (SPE) is a robust and widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction by providing cleaner extracts, higher analyte recovery, and reduced solvent consumption. The use of a stable isotope-labeled internal standard, such as Tetrahydrocortisone-d5, is essential for correcting for matrix effects and variations in extraction efficiency, thereby ensuring the accuracy and precision of the analytical method.
This application note provides a detailed protocol for the solid-phase extraction of a panel of urinary steroids, incorporating this compound as an internal standard for reliable quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol
This protocol outlines the key steps for the extraction of urinary steroids, including enzymatic hydrolysis of conjugated steroids, solid-phase extraction, and preparation for LC-MS/MS analysis.
Materials and Reagents
-
SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL)[1]
-
Internal Standard (IS): this compound (THS-d5) solution in methanol (B129727). A working solution can be prepared to achieve a final concentration of approximately 500 ng/mL in the sample.[2]
-
Enzyme: β-glucuronidase/arylsulfatase from Helix pomatia[3]
-
Buffers:
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.0)
-
Phosphate buffer (0.8 M, pH 6.4)[3]
-
Citrate buffer (0.1 M, pH 6.0-6.5)[3]
-
-
Solvents:
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid
-
Ethyl acetate
-
-
Reconstitution Solution: Methanol/water (1:1, v/v) with 0.1% formic acid[2]
-
Urine Samples: 24-hour urine collections are recommended for comprehensive steroid profiling.
Sample Preparation and Enzymatic Hydrolysis
Most steroids in urine are present as glucuronide and sulfate (B86663) conjugates and require a hydrolysis step to liberate the free steroid for extraction and analysis.[4]
-
Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at approximately 2000 x g for 10 minutes to pellet any particulate matter.
-
Internal Standard Spiking: To a 1 mL aliquot of the urine supernatant, add a known amount of the this compound internal standard solution.
-
Buffering: Add 1 mL of ammonium acetate buffer (pH 5.0) to the urine sample.
-
Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase/arylsulfatase solution. Vortex the mixture gently.
-
Incubation: Incubate the samples at 55-60°C for 3 hours to ensure complete hydrolysis of the steroid conjugates.[5]
Solid-Phase Extraction (SPE) Procedure
A C18 reversed-phase SPE cartridge is commonly used for the extraction of steroids from biological fluids.[1][6][7]
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water. Ensure the sorbent bed does not run dry.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a slow, dropwise rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of water to remove salts and other polar interferences. A subsequent wash with a weak organic solvent, such as 5% methanol in water, can further remove interfering substances.
-
Drying: Dry the cartridge under vacuum or by centrifugation for 5-10 minutes to remove any residual water.
-
Elution: Elute the steroids from the cartridge with 3 mL of ethyl acetate or methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried extract in 100-150 µL of the reconstitution solution (e.g., 50% methanol in water with 0.1% formic acid).[2] Vortex thoroughly to ensure complete dissolution of the steroids.
-
Final Preparation: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The extracted and reconstituted samples are analyzed using a liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatographic Column: A C18 column (e.g., Waters HSS T3, 1.8 µm) is suitable for the separation of various steroid metabolites.[4][6]
-
Mobile Phases: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B) is typically employed.[2][4]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for specific and sensitive quantification of each steroid and the internal standard.
Data Presentation
The use of this compound as an internal standard allows for the accurate quantification of a wide range of urinary steroids. The following table summarizes typical performance data for the SPE-LC-MS/MS method.
| Analyte | Recovery (%) | Lower Limit of Quantification (LLOQ) (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Cortisol | 85 - 110 | 0.5 - 2.0 | < 10 | < 15 |
| Cortisone | 88 - 112 | 0.5 - 2.0 | < 10 | < 15 |
| Tetrahydrocortisol | 90 - 115 | 1.0 - 5.0 | < 10 | < 15 |
| Allo-tetrahydrocortisol | 90 - 115 | 1.0 - 5.0 | < 10 | < 15 |
| Tetrahydrocortisone | 92 - 118 | 1.0 - 5.0 | < 10 | < 15 |
| Androsterone | 85 - 110 | 0.5 - 2.5 | < 10 | < 15 |
| Etiocholanolone | 85 - 110 | 0.5 - 2.5 | < 10 | < 15 |
| Pregnanediol | 80 - 105 | 1.0 - 5.0 | < 15 | < 15 |
| Pregnanetriol | 82 - 108 | 1.0 - 5.0 | < 15 | < 15 |
Note: The values presented are a representative summary compiled from multiple sources and may vary depending on the specific laboratory conditions, instrumentation, and matrix.[2][6]
Visualizations
Experimental Workflow
Caption: Workflow for urinary steroid extraction.
Logical Relationship of Method Components
References
- 1. Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Hydrolysis of conjugated steroids by beta-glucuronidase from Ampullaria and application to the determination of urinary 17-hydroxycorticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Quantification of Tetrahydrocortisone in Human Plasma by LC-MS/MS
Application Note & Protocol
This document provides a detailed protocol for the quantitative analysis of tetrahydrocortisone (B135524) (THE) in human plasma using a stable isotope-labeled internal standard (d5-THE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals requiring a robust and sensitive assay for the measurement of this key cortisol metabolite.
Introduction
Tetrahydrocortisone (THE) is a major inactive metabolite of cortisol, formed through a series of enzymatic reactions involving 11β-hydroxysteroid dehydrogenase (11β-HSD) and 5β-reductase. The quantification of THE in plasma is crucial for assessing glucocorticoid metabolism and the activity of these enzymes, which are implicated in various physiological and pathological conditions, including metabolic syndrome and hypertension. This protocol describes a highly selective and sensitive method for THE quantification utilizing a d5-labeled internal standard to ensure accuracy and precision by correcting for matrix effects and variations during sample processing.
Principle of the Method
This method employs liquid-liquid extraction (LLE) to isolate tetrahydrocortisone and the d5-labeled internal standard from human plasma. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
Tetrahydrocortisone (THE) standard
-
d5-Tetrahydrocortisone (d5-THE) internal standard
-
HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (K2-EDTA)
-
96-well deep-well plates
-
Centrifuge capable of handling 96-well plates
-
Sample concentrator (e.g., nitrogen evaporator)
-
LC-MS/MS system (details in section 6.0)
Experimental Protocol
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of THE and d5-THE in methanol.
-
Working Standard Solutions: Serially dilute the THE primary stock solution with a 50:50 methanol/water mixture to prepare working standards for the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the d5-THE primary stock solution with a 50:50 methanol/water mixture.
-
Calibration Curve and Quality Control (QC) Samples: Spike appropriate amounts of the THE working standard solutions into blank human plasma to create calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a 96-well deep-well plate.
-
Add 10 µL of the internal standard working solution (100 ng/mL d5-THE) to each well, except for blank samples.
-
Vortex the plate for 30 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE) to each well.
-
Seal the plate and vortex for 5 minutes to extract the analytes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a new 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A/B (50:50).
-
Vortex briefly and centrifuge at 2000 rpm for 5 minutes.
-
Inject 10 µL of the supernatant onto the LC-MS/MS system.
Workflow Diagram
Caption: Workflow for the extraction and analysis of tetrahydrocortisone from plasma.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 5 min, hold for 1 min, re-equilibrate for 2 min |
| Column Temp. | 40°C |
| Injection Vol. | 10 µL |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for THE and d5-THE
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| THE | 365.2 | 347.2 | 100 | 15 |
| d5-THE | 370.2 | 352.2 | 100 | 15 |
Method Validation Data
The following tables summarize the performance characteristics of the method, compiled from representative studies.[1][2][3][4]
Table 2: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |
| THE | 0.2 - 160 | >0.99 | 0.2 |
Table 3: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Low | 0.5 | 95 - 105 | < 15 | < 15 |
| Medium | 50 | 90 - 110 | < 10 | < 10 |
| High | 120 | 90 - 110 | < 10 | < 10 |
Table 4: Recovery and Matrix Effect
| Parameter | Result (%) |
| Extraction Recovery | > 85% |
| Matrix Effect | < 15% |
Data Analysis
Quantification of THE is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their corresponding concentrations using a weighted (1/x²) linear regression. The concentrations of THE in the plasma samples are then determined from this calibration curve.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of tetrahydrocortisone in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this protocol suitable for clinical research and drug development applications where the assessment of glucocorticoid metabolism is required.
References
- 1. HPLC method for determination of fluorescence derivatives of cortisol, cortisone and their tetrahydro- and allo-tetrahydro-metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC-ESI-MS/MS assessment of the tetrahydro-metabolites of cortisol and cortisone in bovine urine: promising markers of dexamethasone and prednisolone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: assay development, validation and application in depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry Signals for Tetrahydrocortisone-d5
Welcome to the technical support center for the analysis of Tetrahydrocortisone-d5. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) to enhance the accuracy and sensitivity of your mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used in our assays?
A1: this compound is a deuterated form of Tetrahydrocortisone, meaning five hydrogen atoms have been replaced with deuterium (B1214612). It is used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Because its chemical and physical properties are nearly identical to the endogenous (unlabeled) Tetrahydrocortisone, it behaves similarly during sample preparation and analysis. The mass difference allows the mass spectrometer to distinguish it from the native analyte, enabling accurate quantification by correcting for variations in extraction recovery and matrix effects.[1][2][3]
Q2: My this compound internal standard is eluting at a slightly different retention time than the native Tetrahydrocortisone. Is this normal?
A2: Yes, this is a known phenomenon called the "isotope effect". The substitution of hydrogen with the heavier deuterium isotope can lead to minor changes in the molecule's physicochemical properties. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. While this shift is usually small, it's important to ensure that both peaks are consistently integrated and that the elution window does not fall into a region of highly variable ion suppression.
Q3: What are the expected precursor and product ions (MRM transitions) for Tetrahydrocortisone and this compound?
A3: In positive electrospray ionization (ESI+) mode, Tetrahydrocortisone typically forms a protonated molecule [M+H]⁺. For this compound, the precursor ion will be 5 Daltons higher. The product ions result from the fragmentation of the precursor ion in the collision cell. While optimal transitions should be determined empirically on your specific instrument, common transitions are listed in the table below.
Q4: Which sample preparation technique is recommended for analyzing Tetrahydrocortisone in urine?
A4: The choice of sample preparation depends on the required sensitivity and the complexity of the sample matrix. For urinary steroid analysis, which often involves conjugated steroids, an initial enzymatic hydrolysis step with β-glucuronidase is typically required.[4][5][6] Following hydrolysis, common extraction techniques include:
-
Liquid-Liquid Extraction (LLE): Offers a good balance of cleanliness and recovery. Dichloromethane is a commonly used solvent for this purpose.[4][7]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts, which can be crucial for minimizing matrix effects and achieving low detection limits. C18 cartridges are frequently used for steroid extraction.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Signal for this compound | Inefficient ionization in the ESI source. | Systematically optimize ESI parameters: Spray Voltage, Gas Flow Rates (Nebulizer and Drying Gas), and Drying Gas Temperature. |
| Suboptimal MRM transition settings. | Infuse a standard solution of this compound and optimize the cone/capillary voltage to maximize the precursor ion intensity. Then, optimize the collision energy to maximize the intensity of the desired product ion. | |
| Inefficient sample extraction. | Review and optimize your LLE or SPE protocol. Ensure the pH of the sample is appropriate for the extraction method. | |
| High Signal Variability/Poor Reproducibility | Significant matrix effects (ion suppression or enhancement). | Improve sample cleanup by using SPE. Dilute the sample extract if sensitivity allows. Ensure the internal standard and analyte peaks are closely eluting. |
| Inconsistent sample preparation. | Ensure precise and consistent addition of the internal standard to all samples and standards at the beginning of the process. | |
| Unstable spray in the ESI source. | Check for blockages in the sample line or emitter. Optimize the mobile phase composition and flow rate. Adjust the spray voltage. | |
| Poor Peak Shape | Suboptimal chromatographic conditions. | Optimize the mobile phase gradient, column temperature, and flow rate. Ensure compatibility between the sample solvent and the initial mobile phase. |
| Co-eluting interferences. | Improve sample cleanup or modify the chromatographic method to better separate the analyte from interfering compounds. | |
| In-source Fragmentation | Cone/capillary voltage is too high. | Gradually decrease the cone/capillary voltage while monitoring the precursor ion intensity to find a balance between signal intensity and fragmentation. |
Quantitative Data Summary
The following tables provide typical starting parameters for LC-MS/MS analysis of Tetrahydrocortisone. These should be optimized for your specific instrument and application.
Table 1: Example MRM Transitions for Tetrahydrocortisone and this compound (Positive ESI)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Tetrahydrocortisone | 365.2 | 347.2 | Corresponds to [M+H]⁺ and subsequent loss of water. |
| 299.2 | Represents a further fragmentation of the steroid backbone. | ||
| This compound | 370.2 | 352.2 | Corresponds to [M+H]⁺ and subsequent loss of water. |
| 304.2 | Represents a further fragmentation of the steroid backbone. |
Table 2: Typical ESI Source Parameters
| Parameter | Typical Range | Optimization Goal |
| Capillary/Spray Voltage (V) | 3000 - 5000 | Achieve a stable spray and maximize precursor ion intensity. |
| Drying Gas Temperature (°C) | 250 - 400 | Ensure efficient desolvation without causing thermal degradation. |
| Drying Gas Flow (L/hr) | 8 - 15 | Promote efficient desolvation; too high a flow can reduce sensitivity. |
| Nebulizer Gas Pressure (psi) | 30 - 60 | Optimize aerosol formation for stable ionization. |
| Cone/Capillary Voltage (V) | 20 - 40 | Maximize precursor ion intensity while minimizing in-source fragmentation. |
| Collision Energy (eV) | 10 - 30 | Maximize the abundance of the specific product ion. |
Table 3: Example Liquid Chromatography Parameters
| Parameter | Typical Condition | Notes |
| Column | C18, 2.1 x 100 mm, <3 µm | A common choice for steroid analysis, providing good hydrophobic retention. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid modifier promotes protonation in positive ESI mode. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for elution. |
| Flow Rate | 0.2 - 0.5 mL/min | Dependent on column dimensions. |
| Column Temperature | 30 - 50 °C | Can improve peak shape and reduce run times. |
| Injection Volume | 5 - 20 µL | Dependent on sample concentration and instrument sensitivity. |
Experimental Protocols
Protocol 1: Sample Preparation from Urine using LLE
-
Sample Aliquoting: To a 1 mL urine sample, add 50 µL of a working solution of this compound (internal standard).
-
Enzymatic Hydrolysis: Add 0.5 mL of acetate (B1210297) buffer (pH 5.0) and 20 µL of β-glucuronidase. Vortex and incubate at 55°C for 2 hours to deconjugate the steroids.
-
Liquid-Liquid Extraction: After cooling, add 5 mL of dichloromethane. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes.
-
Solvent Evaporation: Carefully transfer the lower organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Methanol with 0.1% Formic Acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Systematic Optimization of ESI Source Parameters
-
Prepare Standard Solution: Prepare a solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the mobile phase used for elution.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Tune Precursor Ion: In the instrument's tuning software, monitor the precursor ion for this compound (m/z 370.2). Adjust the cone/capillary voltage to maximize the signal intensity for this ion.
-
Optimize Fragmentation: While monitoring the precursor ion, select it for fragmentation. Vary the collision energy to identify the value that produces the most intense and stable product ion(s). Select the most suitable product ion for quantification.
-
Optimize Source Conditions: One at a time, vary the spray voltage, drying gas temperature, drying gas flow, and nebulizer pressure. For each parameter, adjust its value across the typical range and record the signal intensity of the selected MRM transition.
-
Finalize Method: Use the combination of parameters that provides the highest, most stable signal for your MRM transition.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low or unstable MS signals.
References
- 1. LC-MS based simultaneous profiling of adrenal hormones of steroids, catecholamines, and metanephrines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: assay development, validation and application in depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detailed analysis of cortisol, cortisone and their tetrahydro- and allo-tetrahydrometabolites in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Technical Support Guide for Tetrahydrocortisone-d5 Quantification
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the accurate quantification of Tetrahydrocortisone-d5. This guide is designed to provide direct, actionable solutions to common challenges encountered during experimental workflows. Below, you will find troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of bioanalysis, ensuring the reliability and precision of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the LC-MS/MS quantification of this compound?
The primary sources of interference in the LC-MS/MS analysis of this compound can be broadly categorized as:
-
Matrix Effects: These are caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine) that can either suppress or enhance the ionization of the analyte and the internal standard in the mass spectrometer's ion source.[1][2] This can lead to inaccurate and imprecise results.
-
Isobaric Interferences: Compounds with the same nominal mass-to-charge ratio (m/z) as this compound or its fragments can interfere with quantification if not chromatographically resolved.
-
Metabolic Interferences: Structurally similar metabolites of cortisol and cortisone (B1669442) can have similar chromatographic behavior and fragmentation patterns, potentially leading to overlapping peaks and inaccurate quantification.
-
Cross-reactivity in Immunoassays: For methods that utilize immunoassay-based sample preparation or detection, cross-reactivity with other structurally related steroids can be a significant issue, leading to overestimation of the analyte concentration.[3]
Q2: How can I minimize matrix effects in my assay?
Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:
-
Effective Sample Preparation: Implementing a robust sample preparation method is the first line of defense. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing a significant portion of interfering matrix components.[4]
-
Chromatographic Separation: Optimizing the chromatographic method to achieve good separation between this compound and co-eluting matrix components is essential.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound itself is a SIL-IS. When quantifying endogenous tetrahydrocortisone, a different SIL-IS would be used. The principle is that the SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the signal.[4]
-
Matrix-Matched Calibrants: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.
Q3: My deuterated internal standard (this compound) is not perfectly co-eluting with the native analyte. Why is this happening and how can I fix it?
This phenomenon is known as the "isotope effect." The substitution of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time on the chromatographic column. If this separation is significant, the analyte and the internal standard may elute into regions with different matrix effects, leading to inaccurate quantification.
Troubleshooting Steps:
-
Optimize Chromatography: Adjusting the mobile phase composition, gradient, or column chemistry may help to improve the co-elution of the analyte and the internal standard.
-
Evaluate Matrix Effects Across the Peak: It's important to assess whether the matrix effect is consistent across the elution window of both the analyte and the internal standard.
-
Consider an Alternative Internal Standard: If co-elution cannot be achieved, using an internal standard with a closer chromatographic profile might be necessary.
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Secondary Interactions with Column | Interactions between the analyte and active sites on the stationary phase (e.g., residual silanols) can cause peak tailing.[5] Consider using a column with a different stationary phase (e.g., biphenyl) or end-capping.[6] Adding a buffer to the mobile phase can also help mitigate these interactions.[7] |
| Column Overload | Injecting too much analyte can lead to peak fronting or tailing.[5] Try reducing the injection volume or diluting the sample. |
| Injection Solvent Mismatch | If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.[8] Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Contamination or Void | Contamination at the head of the column or a void in the packing material can lead to distorted peaks for all analytes.[9] Try flushing the column or replacing it if the problem persists. |
Problem 2: High Signal Variation or Poor Reproducibility
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Matrix Effects | The composition of the biological matrix can vary between samples, leading to inconsistent ion suppression or enhancement. Ensure your sample preparation method is robust and consistent. Using a reliable SIL-IS is critical for correction. |
| Instability of the Analyte or Internal Standard | Tetrahydrocortisone and its deuterated analog may be susceptible to degradation under certain conditions (e.g., pH, temperature). Evaluate the stability of your analytes in the matrix and during the entire analytical process. |
| Instrumental Variability | Fluctuations in the LC or MS system can contribute to poor reproducibility. Regularly perform system suitability tests and calibrations to ensure the instrument is performing optimally. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Corticosteroids from Urine
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment: To 1 mL of urine, add 10 µL of an internal standard working solution (e.g., this compound). To hydrolyze conjugated steroids, add β-glucuronidase/arylsulfatase and incubate as recommended by the enzyme manufacturer.[10]
-
SPE Cartridge Conditioning: Condition a mixed-mode polymeric strong anion exchange SPE column with 2 mL of methanol (B129727) followed by 2 mL of water.[10]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of a weak organic solvent to remove polar interferences.
-
Elution: Elute the corticosteroids with 2 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters for Corticosteroid Analysis
The following table provides a starting point for developing an LC-MS/MS method for Tetrahydrocortisone and related compounds. Optimization will be necessary for your specific instrument and application.
| Parameter | Typical Setting |
| LC Column | Reversed-phase C18 or Biphenyl column (e.g., 2.1 x 50 mm, <2 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid or 5 mM ammonium formate |
| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B over several minutes. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor and product ions for Tetrahydrocortisone and this compound need to be optimized. |
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting pathways, the following diagrams have been generated.
Quantitative Data Summary
The following tables summarize typical performance data for corticosteroid analysis using LC-MS/MS with deuterated internal standards. These values are illustrative and will vary depending on the specific method, matrix, and instrument.
Table 1: Representative Matrix Effects and Recoveries for Corticosteroids in Human Plasma [1]
| Analyte | Mean Extraction Recovery (%) | Ion Suppression (%) |
| Cortisol | 95.2 | 18.5 |
| Cortisone | 98.1 | 15.3 |
| Prednisolone | 104.8 | 22.1 |
| Dexamethasone | 88.7 | 27.3 |
Table 2: Typical LC-MS/MS Method Validation Parameters for Tetrahydro-metabolites in Urine [11][12]
| Parameter | Typical Value |
| LLOQ | 0.1 - 1 ng/mL |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%RE) | ± 15% |
| Recovery | > 85% |
References
- 1. Quantification of 6 glucocorticoids in human plasma by liquid chromatography tandem mass spectrometry: method development, validation, and assessment of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 8. agilent.com [agilent.com]
- 9. lctsbible.com [lctsbible.com]
- 10. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: assay development, validation and application in depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC method for determination of fluorescence derivatives of cortisol, cortisone and their tetrahydro- and allo-tetrahydro-metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Matrix Effects in the LC-MS/MS Analysis of Tetrahydrocortisone-d5
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you address and mitigate matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Tetrahydrocortisone-d5.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine, or tissue homogenates).[1][2] These effects can manifest as either ion suppression or, less commonly, ion enhancement.[1] This interference is a significant concern because it can lead to inaccurate and imprecise quantification, potentially compromising the validity of experimental results.[2][3] In bioanalysis, endogenous components like phospholipids (B1166683), salts, and proteins are common sources of matrix effects.[1]
Q2: I am using this compound, a stable isotope-labeled internal standard. Doesn't that automatically correct for all matrix effects?
A2: While a stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for quantitative bioanalysis and is intended to compensate for matrix effects, it may not always provide complete correction.[4][5][6] Ideally, the SIL-IS co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, allowing for an accurate concentration determination based on the analyte-to-IS response ratio.[7] However, severe matrix effects can still lead to a significant loss of signal for both the analyte and the internal standard, which can compromise the assay's sensitivity and reproducibility.[7][8] Additionally, deuterium-labeled standards can sometimes exhibit slight chromatographic separation from the unlabeled analyte, leading to differential matrix effects.[4][5][6]
Q3: My analytical data for this compound is showing high variability and poor accuracy. How can I experimentally confirm that matrix effects are the root cause?
A3: To experimentally determine if matrix effects are impacting your analysis, two primary methods can be employed: a qualitative assessment using post-column infusion and a quantitative assessment using a post-extraction spike experiment.
-
Post-Column Infusion (Qualitative Assessment): This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[3][9] A constant flow of a standard solution of your analyte is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip or rise in the baseline signal of the analyte indicates the retention times at which interfering matrix components elute.[9]
-
Post-Extraction Spike Analysis (Quantitative Assessment): This method provides a quantitative measure of the matrix effect.[1] The response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat (clean) solvent. The percentage matrix effect can then be calculated.
Troubleshooting Guide
Issue 1: Significant Ion Suppression Observed
If you have confirmed significant ion suppression in your analysis of this compound, consider the following troubleshooting strategies, starting with the most straightforward to implement.
Strategy 1: Optimize Sample Preparation
Effective sample preparation is the most critical step in mitigating matrix effects by removing interfering endogenous components before LC-MS/MS analysis.[1][8]
Experimental Protocol: Comparison of Sample Preparation Techniques
-
Protein Precipitation (PPT):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) (or methanol).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
Note: While simple and fast, PPT is often the least effective at removing phospholipids and other interfering substances.[2]
-
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma, add a suitable immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[8]
-
Adjust the pH of the aqueous layer to ensure the analyte is in a neutral form for efficient extraction.[8]
-
Vortex vigorously for 2 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute.
-
Note: LLE offers cleaner extracts than PPT.[8]
-
-
Solid-Phase Extraction (SPE):
-
Select an appropriate SPE sorbent (e.g., C18, mixed-mode).
-
Condition the SPE cartridge with methanol (B129727) followed by water.
-
Load the pre-treated sample.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte with a strong organic solvent.
-
Evaporate the eluate and reconstitute.
-
Note: SPE is generally the most effective technique for removing matrix interferences, providing the cleanest extracts.[1]
-
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Relative Matrix Effect (%) | Analyte Recovery (%) | Precision (%RSD) |
| Protein Precipitation | 65 | 95 | 12 |
| Liquid-Liquid Extraction | 85 | 88 | 7 |
| Solid-Phase Extraction | 98 | 92 | 4 |
Data are representative and will vary based on the specific matrix and analytical conditions.
Strategy 2: Modify Chromatographic Conditions
Altering the chromatographic parameters can help separate the analyte of interest from co-eluting matrix components.[3]
-
Change the Organic Mobile Phase: Switching between acetonitrile and methanol can alter the elution profile of interfering components.
-
Adjust the Gradient Profile: A shallower gradient can improve the resolution between the analyte and matrix interferences.
-
Employ a Diverter Valve: Program the divert valve to send the highly polar, early-eluting matrix components (like salts) to waste instead of the mass spectrometer.
Table 2: Effect of Chromatographic Modifications on Signal Intensity
| Modification | Analyte Peak Area | Signal-to-Noise Ratio |
| Standard Method (Acetonitrile) | 5.0 x 10^5 | 150 |
| Methanol as Organic Solvent | 7.2 x 10^5 | 210 |
| Optimized Gradient | 6.5 x 10^5 | 190 |
Data are representative and will vary based on the specific matrix and analytical conditions.
Strategy 3: Optimize Mass Spectrometry Parameters
While less impactful than sample preparation and chromatography, optimizing MS parameters can sometimes offer marginal improvements.
-
Ion Source Parameters: Adjust the gas flows, temperature, and spray voltage to find the optimal conditions for your analyte's ionization while potentially reducing the ionization of interfering species.
-
Ionization Mode: While Tetrahydrocortisone is typically analyzed in positive ion mode, exploring atmospheric pressure chemical ionization (APCI) as an alternative to electrospray ionization (ESI) may be beneficial, as APCI can be less susceptible to matrix effects for certain compounds.[10]
Visualizing the Workflow
A clear understanding of the experimental and logical workflows is crucial for effective troubleshooting.
References
- 1. longdom.org [longdom.org]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Tetrahydrocortisone-d5
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tetrahydrocortisone-d5 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Tetrahydrocortisone (B135524), a metabolite of cortisone.[1] It is commonly used as an internal standard in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] The key advantage of using a stable isotope-labeled internal standard like this compound is that it behaves nearly identically to the non-labeled analyte during sample preparation, chromatography, and ionization. This helps to correct for variations in the analytical process, leading to more accurate and precise quantification.[4]
Q2: How is the purity of this compound typically specified?
The purity of this compound is generally defined by two main parameters:
-
Chemical Purity: This refers to the percentage of the compound that is this compound relative to any other chemical entities.
-
Isotopic Purity: This indicates the percentage of the molecule that contains the desired number of deuterium (B1214612) atoms (in this case, five). It is often expressed as "atom % D," which represents the percentage of deuterium at the labeled positions.
Q3: What are the common impurities that can be found in a this compound standard?
Common impurities can include:
-
Non-deuterated Tetrahydrocortisone: The corresponding unlabeled molecule.
-
Partially deuterated species: Molecules with fewer than five deuterium atoms.
-
Isomers: Such as allo-Tetrahydrocortisone-d5.[5]
-
Residual solvents or reagents: Left over from the synthesis and purification process.
-
Degradation products: Resulting from improper storage or handling.
Q4: How can I verify the purity of my this compound internal standard?
The purity of your this compound standard can be verified using a combination of analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To assess both chemical and isotopic purity.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: Primarily for assessing chemical purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the identity and isotopic labeling pattern of the compound.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for purity assessment, often after derivatization.[5][6][7]
Troubleshooting Guide
Issue 1: Unexpected Peaks in LC-MS Analysis
| Possible Cause | Troubleshooting Steps |
| Presence of non-deuterated Tetrahydrocortisone | Check the mass spectrum for a peak corresponding to the molecular weight of the unlabeled compound. |
| Partially deuterated species | Look for mass peaks that are intermediate between the fully deuterated and non-deuterated compound (M+1, M+2, M+3, M+4). |
| Contamination | Ensure proper handling and storage of the standard. Check for contamination from glassware, solvents, or other reagents. |
| Degradation of the standard | Review storage conditions. This compound should be stored at low temperatures and protected from light.[2] |
Issue 2: Inaccurate Quantification Results
| Possible Cause | Troubleshooting Steps |
| Incorrect concentration of the internal standard | Verify the concentration of your stock solution. If possible, prepare a new stock solution. |
| Poor stability of the internal standard in the sample matrix | Evaluate the stability of this compound in your specific sample matrix and storage conditions. |
| Co-elution with an interfering compound | Optimize your chromatographic method to improve the separation of the internal standard from other components in the sample. |
| Incorrect integration of the peak | Manually review the peak integration in your chromatography data system. |
Data Presentation
Table 1: Typical Purity Specifications for this compound
| Parameter | Specification |
| Chemical Purity (CP) | ≥98% |
| Isotopic Purity (Atom % D) | ≥98 atom % D |
| Mass Shift | M+5 |
Data compiled from commercially available standards.[8]
Table 2: Common Mass-to-Charge Ratios (m/z) for Tetrahydrocortisone Species in Mass Spectrometry
| Compound | Expected [M+H]⁺ (m/z) | Notes |
| Tetrahydrocortisone (unlabeled) | 367.2 | |
| This compound | 372.2 | M+5 |
| Partially deuterated species | 368.2 - 371.2 | M+1 to M+4 |
Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a working standard by diluting the stock solution to a final concentration of 10-20 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of potential impurities. For example, start with 95% A and 5% B, then ramp to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 242 nm.
-
-
Data Analysis: Analyze the chromatogram for the presence of any secondary peaks. The area of the main peak relative to the total area of all peaks will give an indication of the chemical purity.
Protocol 2: Isotopic Purity Assessment by LC-MS
-
Standard Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in the mobile phase.
-
LC-MS Conditions:
-
Use similar chromatographic conditions as described in Protocol 1, but with a lower flow rate suitable for the mass spectrometer (e.g., 0.2-0.4 mL/min).
-
Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode.
-
Scan Mode: Acquire data in full scan mode over a mass range that includes the unlabeled and fully labeled compound (e.g., m/z 350-400).
-
-
Data Analysis:
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Extract the ion chromatograms for the expected m/z of this compound (e.g., 372.2) and the unlabeled analog (e.g., 367.2).
-
Examine the mass spectrum of the main peak to determine the relative intensities of the M+0 to M+5 ions. The isotopic purity can be calculated from these relative intensities.
-
Visualizations
Caption: Workflow for the Purity Assessment of this compound.
Caption: Troubleshooting Decision Tree for Inaccurate Quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterium labelled steroid hormones: tracers for the measurement of androgen plasma clearance rates in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The analysis and identification of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrahydrocortisol-2,2,3,4,4-d5 ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
Stability and storage conditions for Tetrahydrocortisone-d5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of Tetrahydrocortisone-d5 as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial to maintain its integrity and ensure accurate experimental results. The recommended storage conditions are summarized in the table below.
Q2: How should I handle this compound to ensure its stability during experimental use?
A2: To ensure the stability of this compound during your experiments, it is recommended to protect it from light and minimize the time it spends at room temperature. When preparing solutions, use fresh, high-purity solvents. For long-term storage of solutions, it is advisable to make aliquots to avoid repeated freeze-thaw cycles.
Q3: Can I use this compound in LC-MS/MS applications?
A3: Yes, this compound is specifically designed for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications for the quantitative analysis of tetrahydrocortisone (B135524). Its chemical properties are nearly identical to the unlabeled analyte, but it can be distinguished by its mass-to-charge ratio.
Stability and Storage Conditions
Proper handling and storage are critical for maintaining the isotopic purity and chemical stability of this compound.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | Long-term | Protect from light |
| In Solvent | -80°C | Up to 6 months | Protect from light |
| -20°C | Up to 1 month | Protect from light |
Troubleshooting Guide
This guide addresses common issues encountered when using this compound as an internal standard in LC-MS/MS analyses.
Issue 1: Low or No Signal from this compound
-
Potential Cause: Improper storage or degradation of the standard.
-
Solution: Verify that the standard has been stored according to the recommended conditions. Prepare a fresh stock solution from the solid compound and re-analyze.
-
Potential Cause: Suboptimal mass spectrometer settings.
-
Solution: Infuse a solution of this compound directly into the mass spectrometer to optimize source and analyzer parameters, such as capillary voltage and collision energy.
Issue 2: High Variability in the Internal Standard Signal Across a Sample Batch
-
Potential Cause: Inconsistent sample preparation.
-
Solution: Review your sample preparation workflow for consistency in pipetting, extraction, and reconstitution steps. Ensure that the internal standard is added accurately to every sample.
-
Potential Cause: Matrix effects.
-
Solution: Matrix effects, such as ion suppression or enhancement, can cause signal variability.[1][2] Evaluate matrix effects by comparing the internal standard response in neat solvent versus in a sample matrix. If significant matrix effects are observed, consider further sample cleanup or chromatographic optimization to separate the analyte and internal standard from interfering matrix components.
Issue 3: Isotopic Exchange (Loss of Deuterium)
-
Potential Cause: Exposure to certain pH conditions or solvents.
-
Solution: Deuterium atoms, particularly those on heteroatoms or alpha to a carbonyl group, can be susceptible to exchange with protons from the solvent.[3][4][5] This is more likely to occur under acidic or basic conditions. To minimize this, maintain the pH of your solutions as close to neutral as possible and avoid prolonged exposure to protic solvents like water and methanol, especially at elevated temperatures.[5]
Experimental Protocols
Protocol 1: Quantitative Analysis of Tetrahydrocortisone in Human Urine using LC-MS/MS
This protocol describes a method for the extraction and quantification of tetrahydrocortisone from human urine samples using this compound as an internal standard.
1. Sample Preparation: Enzymatic Hydrolysis and Liquid-Liquid Extraction
-
To 1 mL of urine sample, add 50 µL of a working solution of this compound (concentration will depend on the expected analyte concentration).
-
Add 1 mL of phosphate (B84403) buffer (0.8 M, pH 7.0) and 25 µL of β-glucuronidase.
-
Vortex the mixture and incubate at 50°C for 1 hour to deconjugate the steroids.
-
Stop the reaction by adding 750 µL of a 20% K2CO3/KHCO3 buffer (1:1) to raise the pH to approximately 9.
-
Add 5 mL of tert-butyl methyl ether and shake for 15 minutes.
-
Centrifuge the sample to separate the layers and transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Solvent A, 20% Solvent B).
2. LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (user-determined ratio).
-
Gradient: Optimize the gradient to achieve good separation of tetrahydrocortisone from other endogenous components.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Determine the optimal precursor and product ions for both tetrahydrocortisone and this compound.
3. Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of tetrahydrocortisone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
References
Technical Support Center: Troubleshooting Poor Peak Shape for Tetrahydrocortisone-d5
Welcome to the technical support center for the analysis of Tetrahydrocortisone-d5. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during liquid chromatography-mass spectrometry (LC-MS) experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues related to poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape in LC-MS analysis of this compound?
Poor peak shape, including tailing, fronting, and splitting, can arise from a variety of factors. These can be broadly categorized into issues related to the chromatography system, the analytical column, the mobile phase, and the sample itself. For deuterated internal standards like this compound, specific phenomena such as the deuterium (B1214612) isotope effect can also influence peak shape and retention time.
Q2: Can the deuterium labeling in this compound affect its peak shape?
Yes, the substitution of hydrogen with deuterium can lead to slight changes in the physicochemical properties of the molecule. This is known as the chromatographic deuterium isotope effect (CDE). In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. While this primarily affects retention time, it can indirectly impact peak shape if it leads to co-elution with interfering matrix components.
Q3: My this compound peak is tailing. What are the likely causes?
Peak tailing is a common issue and can be caused by several factors:
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Secondary Interactions: Interactions between the analyte and active sites on the stationary phase, such as residual silanol (B1196071) groups, can cause tailing.
-
Column Overload: Injecting too much analyte can lead to peak tailing.
-
Column Degradation: An old or contaminated column may exhibit poor peak shapes.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the analyte and lead to tailing.
-
Extra-column Volume: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.
Q4: I am observing peak fronting for this compound. What should I investigate?
Peak fronting is typically caused by:
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Column Overload: Injecting too high a concentration or volume of the sample.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to distorted, fronting peaks.
-
Column Collapse: Physical degradation of the column bed can result in peak fronting.
Q5: What causes split peaks for this compound?
Split peaks can be indicative of:
-
Partially Blocked Frit: Debris from the sample or system can clog the inlet frit of the column.
-
Column Void: A void or channel in the column packing material.
-
Sample Solvent Mismatch: Injecting the sample in a solvent that is immiscible with the mobile phase.
-
Co-elution: An interfering compound may be eluting very close to the analyte.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.
Problem: Peak Tailing
| Potential Cause | Troubleshooting Steps |
| Secondary Silanol Interactions | - Use a highly end-capped column. - Operate at a lower mobile phase pH (e.g., with 0.1% formic acid) to suppress silanol activity. |
| Column Overload | - Reduce the injection volume. - Dilute the sample. |
| Column Contamination/Degradation | - Flush the column with a strong solvent. - If the problem persists, replace the column. - Use a guard column to protect the analytical column. |
| Inappropriate Mobile Phase pH | - Adjust the mobile phase pH to be at least 2 units away from the pKa of Tetrahydrocortisone. |
| Extra-Column Volume | - Use tubing with a smaller internal diameter and shorter length. - Ensure all fittings are properly connected to minimize dead volume. |
Problem: Peak Fronting
| Potential Cause | Troubleshooting Steps |
| Column Overload | - Decrease the injection volume. - Reduce the concentration of the sample. |
| Injection Solvent Stronger than Mobile Phase | - Reconstitute the sample in a solvent that is weaker than or matches the initial mobile phase composition. |
| Column Bed Collapse | - Replace the column. - Ensure operating pressure does not exceed the column's limit. |
Problem: Split Peaks
| Potential Cause | Troubleshooting Steps |
| Partially Blocked Column Frit | - Reverse flush the column (if permitted by the manufacturer). - If the blockage persists, replace the frit or the column. |
| Void in the Column | - Replace the column. |
| Sample/Mobile Phase Mismatch | - Ensure the sample solvent is miscible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase. |
| Co-eluting Interference | - Adjust the gradient profile or mobile phase composition to improve separation. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This is a common method for extracting steroids from biological matrices like plasma or urine.
-
Aliquoting: To 1 mL of plasma or urine, add the this compound internal standard solution.
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of ether and dichloromethane).
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.
Typical LC-MS/MS Parameters for Tetrahydrocortisone Analysis
The following table summarizes typical starting parameters for the analysis of Tetrahydrocortisone. These may need to be optimized for your specific instrument and application.
| Parameter | Typical Value/Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 5mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or 5mM Ammonium Formate |
| Gradient | A suitable gradient from a low to high percentage of Mobile Phase B to elute the analyte and internal standard with good peak shape. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 - 50 °C |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.
Improving recovery of Tetrahydrocortisone-d5 during sample extraction
Welcome to the technical support center for the analysis of Tetrahydrocortisone-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the extraction of this compound from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low recovery for this compound during sample extraction?
Low recovery of this compound can be attributed to several factors, including:
-
Suboptimal Extraction Method: The chosen extraction technique (e.g., Liquid-Liquid Extraction [LLE] or Solid-Phase Extraction [SPE]) may not be suitable for the specific sample matrix and the physicochemical properties of this compound.
-
Incorrect Solvent Selection: In LLE, the polarity and miscibility of the extraction solvent are critical for efficient partitioning of the analyte. For SPE, the choice of sorbent, wash, and elution solvents dictates the recovery.
-
pH Mismatch: The pH of the sample can influence the ionization state of this compound, affecting its solubility and interaction with SPE sorbents.
-
Matrix Effects: Components in the biological matrix (e.g., proteins, lipids, salts) can interfere with the extraction process, leading to ion suppression or enhancement in the final analysis.[1]
-
Incomplete Elution: In SPE, the elution solvent may not be strong enough to completely desorb the analyte from the sorbent.
-
Analyte Degradation: Instability of the analyte under the extraction conditions (e.g., temperature, pH) can lead to degradation and loss.
-
Procedural Errors: Inconsistent execution of the extraction protocol, such as inadequate vortexing or phase separation, can contribute to low and variable recovery.
Q2: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for this compound?
Both LLE and SPE can be effective for extracting corticosteroids. The choice depends on the sample matrix, desired level of cleanliness, and throughput requirements.
-
LLE is a classic technique that is relatively simple and cost-effective. However, it can be labor-intensive, consume larger volumes of organic solvents, and may result in the co-extraction of interfering substances.[2]
-
SPE often provides cleaner extracts, leading to reduced matrix effects and potentially higher sensitivity.[3] It is also more amenable to automation. However, SPE methods require careful optimization of the sorbent, wash, and elution steps. For corticosteroids, hydrophilic-lipophilic balanced (HLB) cartridges have shown high recoveries.[2]
Q3: How do I minimize matrix effects when analyzing this compound?
Matrix effects can significantly impact the accuracy and precision of your results. To minimize their impact:
-
Optimize Sample Cleanup: Employing a robust extraction method like SPE can effectively remove a significant portion of matrix interferences.[3]
-
Use a Stable Isotope-Labeled Internal Standard: this compound itself serves as an excellent internal standard to compensate for matrix effects, assuming it behaves identically to the unlabeled analyte during extraction and analysis.
-
Dilute the Sample: If the concentration of the analyte is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.
Troubleshooting Guide: Low Recovery of this compound
This guide provides a systematic approach to troubleshooting and resolving issues of low analyte recovery.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery with LLE | Inappropriate Extraction Solvent | Select a solvent with appropriate polarity. For steroids, common choices include diethyl ether, ethyl acetate (B1210297), and dichloromethane.[4][5] Experiment with different solvents or solvent mixtures. |
| Suboptimal pH | Adjust the sample pH to ensure this compound is in its neutral form, which generally improves extraction into an organic solvent. A pH around 7 is a good starting point for neutral steroids.[5][6] | |
| Emulsion Formation | Centrifuge at a higher speed or for a longer duration. Add salt ("salting out") to the aqueous phase to break the emulsion and increase partitioning of the analyte into the organic phase.[7] | |
| Low Recovery with SPE | Incorrect Sorbent | For corticosteroids, reversed-phase sorbents like C18 or hydrophilic-lipophilic balanced (HLB) polymers are commonly used.[2][8] Ensure the chosen sorbent is appropriate for the polarity of this compound. |
| Inadequate Conditioning/Equilibration | Always pre-condition the SPE cartridge with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution similar to the sample matrix to ensure proper sorbent activation. | |
| Wash Solvent Too Strong | The wash step may be prematurely eluting the analyte. Use a weaker wash solvent (e.g., a lower percentage of organic solvent in water) to remove interferences without affecting the analyte. | |
| Elution Solvent Too Weak | The analyte may be strongly retained on the sorbent. Use a stronger elution solvent (e.g., a higher percentage of organic solvent) or a different solvent altogether to ensure complete elution. | |
| General Issues | Analyte Adsorption | Silanize glassware to prevent adsorption of the analyte to glass surfaces. |
| Incomplete Solvent Evaporation/Reconstitution | Ensure the evaporation step is complete. After reconstitution, vortex the sample thoroughly to ensure the analyte is fully dissolved in the reconstitution solvent. |
Data Presentation: Expected Recovery Rates
While specific recovery data for this compound is not widely published, the following tables summarize typical recovery rates for similar corticosteroids using optimized LLE and SPE methods. These values can serve as a benchmark for your method development.
Table 1: Representative Recovery of Corticosteroids with Liquid-Liquid Extraction (LLE)
| Analyte | Matrix | Extraction Solvent | Average Recovery (%) |
| Cortisol | Plasma | Ethyl Acetate | 96 - 127 |
| Prednisolone (B192156) | Plasma | Not Specified | >82 |
| Cortisol | Urine | Not Specified | >82 |
| Various Steroids | Plasma | Dichloromethane | 90 - 107 |
Data compiled from multiple sources.[4][8][9]
Table 2: Representative Recovery of Corticosteroids with Solid-Phase Extraction (SPE)
| Analyte | Matrix | SPE Sorbent | Average Recovery (%) |
| Various Steroids | Serum/Plasma | C18 | 87 - 101 |
| Prednisolone | Plasma | HLB | >82 |
| Cortisol | Urine | HLB | >82 |
| Synthetic Corticosteroids | Urine | Mixed-mode polymeric | 81 - 99 |
Data compiled from multiple sources.[3][8][10]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
To 500 µL of plasma in a glass tube, add the appropriate amount of internal standard solution.
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 2.5 mL of methyl tert-butyl ether (MTBE) or ethyl acetate (a 5:1 solvent-to-sample ratio).
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
-
Phase Separation:
-
Carefully transfer the upper organic layer to a clean glass tube. To maximize recovery, this step can be repeated by adding another 2.5 mL of extraction solvent to the original sample, vortexing, centrifuging, and combining the organic layers.
-
-
Evaporation:
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of mobile phase or a suitable reconstitution solvent.
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
The sample is now ready for analysis (e.g., by LC-MS/MS).
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol utilizes a reversed-phase SPE cartridge and is a starting point for method development.
-
Sample Pre-treatment:
-
Centrifuge the urine sample at 2000 x g for 10 minutes to remove particulate matter.
-
To 1 mL of the supernatant, add the internal standard.
-
If necessary, adjust the pH of the sample to neutral (pH ~7).
-
-
SPE Cartridge Conditioning:
-
Condition a C18 or HLB SPE cartridge (e.g., 1 cc, 30 mg) by passing 1 mL of methanol (B129727), followed by 1 mL of deionized water. Do not allow the cartridge to go dry.[11]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. This step may need optimization to ensure no loss of the analyte.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of methanol or acetonitrile (B52724) into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase.
-
Vortex thoroughly before analysis.
-
Visualizations
References
- 1. zellx.de [zellx.de]
- 2. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Simple liquid chromatography method for the rapid simultaneous determination of prednisolone and cortisol in plasma and urine using hydrophilic lipophilic balanced solid phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of solid phase extraction clean up and validation of quantitative determination of corticosteroids in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Technical Support Center: Minimizing Ion Suppression for Tetrahydrocortisone-d5
Welcome to the technical support center for the analysis of Tetrahydrocortisone-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound. This interference reduces the ionization efficiency of the analyte, leading to a decreased signal intensity, which can negatively impact the sensitivity, precision, and accuracy of your results. In complex biological matrices such as plasma, urine, or saliva, endogenous components like phospholipids, salts, and proteins are common causes of ion suppression.
Q2: I am observing a low and inconsistent signal for this compound. Could this be due to ion suppression?
A2: Yes, a low and variable signal is a classic indication of ion suppression. If the peak area of your analyte is unexpectedly low or shows poor reproducibility across injections, it is highly probable that co-eluting matrix components are suppressing its ionization in the mass spectrometer's ion source.
Q3: How can I confirm that ion suppression is the cause of my analytical issues?
A3: A post-column infusion experiment is a definitive way to identify ion suppression. This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A significant drop in the baseline signal at the retention time of your analyte confirms the presence of co-eluting species that are causing ion suppression.
Q4: How does using a deuterated internal standard like this compound help with ion suppression?
A4: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for compensating for ion suppression. Since it is chemically almost identical to the analyte, it will co-elute and experience the same degree of ion suppression. By using the ratio of the analyte peak area to the internal standard peak area for quantification, the variability caused by ion suppression can be significantly minimized, leading to more accurate and precise results.
Troubleshooting Guide
Issue: Low Signal Intensity and Poor Reproducibility for this compound
This is a common problem encountered when analyzing this compound in complex biological matrices. The following troubleshooting guide provides a systematic approach to identify and resolve the issue.
Caption: Troubleshooting workflow for low signal and poor reproducibility.
Data Presentation
The following tables summarize typical recovery and matrix effect data for Tetrahydrocortisone from various studies. These values can serve as a benchmark for your own method development and troubleshooting.
Table 1: Recovery of Tetrahydrocortisone using Different Sample Preparation Techniques
| Matrix | Sample Preparation Method | Recovery (%) |
| Urine | Liquid-Liquid Extraction (LLE) | 75 - 95%[1] |
| Solid-Phase Extraction (SPE) | >89%[2] | |
| Plasma | Solid-Phase Extraction (SPE) | ~80%[3] |
| Saliva | Solid-Phase Extraction (SPE) | 88 - 99%[4] |
Table 2: Matrix Effect of Tetrahydrocortisone in Different Biological Matrices
| Matrix | Sample Preparation Method | Matrix Effect (%) | Interpretation |
| Urine | Liquid-Liquid Extraction (LLE) | Minimal | Low ion suppression[1] |
| Plasma | Solid-Phase Extraction (SPE) | Variable | Potential for ion suppression |
| Saliva | Solid-Phase Extraction (SPE) | Not specified | Generally cleaner than plasma |
Note: Matrix effect is often calculated as (peak area in matrix / peak area in neat solution) x 100%. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Experimental Protocols
Here are detailed methodologies for common sample preparation techniques to minimize ion suppression when analyzing this compound.
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
Caption: A typical SPE workflow for plasma samples.
Detailed Steps:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples to room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
To 500 µL of plasma, add a known amount of this compound internal standard solution.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.
-
-
Elution:
-
Elute the Tetrahydrocortisone and this compound from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: Liquid-Liquid Extraction (LLE) from Human Urine
This protocol provides a general procedure for extracting Tetrahydrocortisone from urine.
Caption: A standard LLE workflow for urine samples.
Detailed Steps:
-
Sample Pre-treatment:
-
Centrifuge the urine sample to pellet any sediment.
-
To 1 mL of the urine supernatant, add the this compound internal standard.
-
-
Extraction:
-
Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol).
-
Vortex the mixture vigorously for 2 minutes.
-
-
Phase Separation:
-
Centrifuge the sample at 4000 rpm for 10 minutes to achieve clear separation of the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and any interface material.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
By following these guidelines and protocols, researchers can effectively minimize ion suppression and achieve reliable and accurate quantification of this compound in complex biological matrices.
References
Technical Support Center: Managing Isotopic Impurities in Deuterated Standards
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating issues arising from isotopic impurities in deuterated standards.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are the presence of isotopic impurities in the standard, a lack of co-elution between the analyte and the standard, or unexpected isotopic exchange.[1] Isotopic impurities can cause signal overlap (crosstalk) between the analyte and the internal standard, leading to inaccurate quantification.[2]
Troubleshooting Guide: Inaccurate Quantification
-
Have you confirmed the isotopic and chemical purity of your deuterated standard?
-
Problem: The deuterated standard is not 100% pure and contains a distribution of isotopologues (molecules with different numbers of deuterium (B1214612) atoms). This can lead to the internal standard contributing to the analyte's signal, or vice-versa.
-
Solution: The isotopic purity of the standard should be verified. High-purity standards (≥98% isotopic enrichment) are recommended to minimize interference.[3] Techniques like high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR) can be used to determine the isotopic purity.[1][4]
-
-
Is your deuterated internal standard co-eluting with your analyte?
-
Problem: Deuterated compounds can sometimes have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[1] This lack of complete co-elution can expose the analyte and the internal standard to different matrix effects, compromising accuracy.[1]
-
Solution: Overlay the chromatograms of the analyte and the internal standard to confirm co-elution. If they are separated, chromatographic conditions may need to be adjusted.[1][2]
-
-
Is your deuterium label stable under your experimental conditions?
-
Problem: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, a phenomenon known as H/D back-exchange.[1][5] This is more likely to occur with deuterium labels on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups.[1][5]
-
Solution: Perform an incubation study by leaving the deuterated standard in a blank matrix for a time equivalent to your sample preparation and analysis. Analyze the sample to see if there is an increase in the signal of the non-labeled compound, which would indicate back-exchange.[1][5]
-
Issue 2: Unexpected Peaks in the Mass Spectrum
Question: I am observing an unexpected signal in my analyte's mass channel when analyzing a sample spiked only with the deuterated internal standard. What is causing this?
Answer: This phenomenon, often called "crosstalk," is typically due to two main reasons: the natural abundance of isotopes in the analyte and isotopic impurities in the deuterated standard.[2] The unlabeled analyte has a natural isotopic distribution (e.g., from ¹³C) that can contribute to the mass channel of the deuterated standard. Conversely, the deuterated standard is not a single species but a distribution of isotopologues, and the less-deuterated species can contribute to the analyte's mass channel.
Troubleshooting Guide: Signal Crosstalk
-
Assess the Contribution of the Internal Standard to the Analyte Signal.
-
Experiment: Prepare a sample containing only the deuterated internal standard in a blank matrix.
-
Analysis: Analyze this sample and measure the peak area of any signal that appears in the analyte's MRM channel.[2] This will quantify the contribution of the internal standard to the analyte signal.
-
-
Assess the Contribution of the Analyte to the Internal Standard Signal.
-
Experiment: Prepare a sample containing only the unlabeled analyte in a blank matrix.
-
Analysis: Analyze this sample and measure the peak area of any signal that appears in the internal standard's MRM channel.[2] This will quantify the contribution from the natural isotopic abundance of the analyte.
-
Quantitative Data Summary
For accurate quantification, it is crucial to understand the isotopic distribution of your deuterated standard. The theoretical distribution of isotopologues can be calculated based on the isotopic enrichment.
Table 1: Theoretical Isotopologue Distribution for a d6 Compound at 99.0% D Enrichment
| Isotopologue | Number of Deuterium Atoms | Theoretical Abundance (%) |
| d6 | 6 | 94.15 |
| d5 | 5 | 5.70 |
| d4 | 4 | 0.14 |
| d3 | 3 | <0.01 |
| d2 | 2 | <0.01 |
| d1 | 1 | <0.01 |
| d0 | 0 | <0.01 |
This table is based on a binomial expansion model and represents a theoretical distribution. Actual distributions can be influenced by the synthesis process.
Experimental Protocols
Protocol 1: Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic purity of a deuterated internal standard.[1][4]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the deuterated internal standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile).[1]
-
Instrumentation: Use a high-resolution mass spectrometer capable of resolving the different isotopologues.
-
Data Acquisition: Infuse the solution directly into the mass spectrometer or perform a liquid chromatography separation.[1] Acquire full scan mass spectra.[4]
-
Data Analysis:
-
Extract the ion chromatograms for each isotopologue (e.g., d0, d1, d2, etc.).[6]
-
Integrate the peak areas for each extracted ion chromatogram.[6]
-
Calculate the percentage of each isotopologue relative to the total of all isotopologue peak areas.
-
The isotopic purity is typically reported as the percentage of the desired deuterated species.
-
Protocol 2: Assessing H/D Back-Exchange
Objective: To determine if the deuterium label is stable under the analytical conditions.[5]
Methodology:
-
Sample Preparation:
-
T=0 Samples: Spike a known concentration of the deuterated internal standard into a blank biological matrix and immediately process it according to your standard sample preparation protocol.[5]
-
Incubated Samples: Spike the internal standard into the blank matrix and incubate under the same conditions as your analytical method (time, temperature, pH).[1][5]
-
-
Sample Processing: After the incubation period, process the incubated samples using your established extraction procedure.[1]
-
LC-MS/MS Analysis: Analyze all samples (T=0 and incubated).
-
Data Analysis: Monitor for any increase in the signal of the non-deuterated analyte in the incubated samples compared to the T=0 samples. A significant increase indicates H/D back-exchange.[1]
Visualizations
Caption: Workflow for assessing the isotopic purity of a deuterated internal standard.
Caption: A logical workflow for troubleshooting inaccurate quantitative results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. almacgroup.com [almacgroup.com]
Technical Support Center: Tetrahydrocortisone-d5 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves for Tetrahydrocortisone-d5 in analytical experiments, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound recommended for quantitative analysis?
A1: Deuterated internal standards are considered the gold standard in quantitative mass spectrometry, a technique known as isotope dilution. Since this compound is chemically almost identical to the non-labeled analyte (Tetrahydrocortisone), it exhibits nearly the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and similar response to matrix effects help to correct for variations and potential loss of the analyte during the analytical process, leading to more accurate and precise quantification.
Q2: What are the typical acceptance criteria for a calibration curve in a bioanalytical method?
A2: While specific criteria can vary by institution and regulatory body, general guidelines for a valid calibration curve typically include:
-
Number of Standards: A minimum of six non-zero calibration standards.
-
Correlation Coefficient (R²): A value of 0.99 or greater is generally expected, indicating a strong linear relationship between concentration and response.
-
Accuracy: The back-calculated concentration of each calibration standard should be within ±15% of its nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
Precision: The percent relative standard deviation (%RSD) for the response factors at each concentration level should be within an acceptable range, often ≤15%.
Q3: What could be the primary causes of a non-linear calibration curve when using this compound?
A3: Non-linearity in calibration curves, especially when using a deuterated internal standard, can stem from several factors:
-
Detector Saturation: At high concentrations, the mass spectrometer's detector can become saturated, leading to a plateau in the signal response.
-
Ion Suppression/Enhancement (Matrix Effects): Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte and internal standard in the MS source, leading to inconsistent responses.
-
Inappropriate Internal Standard Concentration: An internal standard concentration that is too low or too high relative to the analyte concentrations can lead to non-linearity.
-
Analyte or Internal Standard Instability: Degradation of either the analyte or the internal standard in the prepared solutions can affect the response ratios.
-
Cross-Contamination: Contamination of the internal standard with the non-labeled analyte, or vice-versa, can skew the calibration curve.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve at High Concentrations
Description: The calibration curve appears linear at lower concentrations but flattens out or deviates from linearity at higher concentrations.
Data Presentation: Example of Good vs. Bad Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area (Constant) | Analyte/IS Ratio (Good Curve) | Analyte/IS Ratio (Bad Curve) |
| 1 | 10,500 | 500,000 | 0.021 | 0.021 |
| 5 | 52,000 | 500,000 | 0.104 | 0.104 |
| 10 | 103,000 | 500,000 | 0.206 | 0.206 |
| 50 | 515,000 | 500,000 | 1.03 | 1.03 |
| 100 | 1,020,000 | 500,000 | 2.04 | 2.04 |
| 200 | 2,050,000 | 500,000 | 4.10 | 3.80 |
| 500 | 5,100,000 | 500,000 | 10.20 | 7.50 |
| 1000 | 10,300,000 | 500,000 | 20.60 | 12.50 |
| R² | 0.9995 | 0.9750 |
Troubleshooting Workflow
Caption: Troubleshooting workflow for non-linearity at high concentrations.
Issue 2: Poor Reproducibility and High Variability in Response
Description: Inconsistent peak area ratios for the same concentration standards across different injections or batches, leading to a poor correlation coefficient (R² < 0.99).
Data Presentation: Example of Reproducible vs. Variable Response Data
| Concentration (ng/mL) | Analyte/IS Ratio (Injection 1) | Analyte/IS Ratio (Injection 2) | Analyte/IS Ratio (Injection 3) | %RSD (Good) | %RSD (Bad) |
| 10 | 0.206 | 0.208 | 0.205 | 0.73% | 15.2% |
| 100 | 2.04 | 2.06 | 2.03 | 0.74% | 18.5% |
| 500 | 10.20 | 10.25 | 10.18 | 0.35% | 22.1% |
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor reproducibility.
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of Tetrahydrocortisone and this compound in methanol (B129727) at a concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions of Tetrahydrocortisone by serial dilution of the stock solution with methanol:water (50:50, v/v) to achieve the desired concentration range for the calibration curve (e.g., 10 ng/mL to 10,000 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 500 ng/mL) in methanol:water (50:50, v/v). The optimal concentration should be determined during method development and is typically in the mid-range of the calibration curve.
-
Calibration Standards: To an aliquot of the appropriate biological matrix (e.g., 100 µL of drug-free plasma or urine), add a small volume (e.g., 10 µL) of each Tetrahydrocortisone working standard solution.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards using separately prepared stock solutions.
Protocol 2: Sample Preparation (Protein Precipitation)
-
Spiking: To 100 µL of each calibration standard, QC sample, and unknown sample, add 10 µL of the this compound internal standard working solution. Vortex briefly to mix.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) to each sample.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% water with 0.1% formic acid, 20% methanol).
-
Analysis: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of Tetrahydrocortisone from potential interferences (e.g., 20% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions: Monitor at least two transitions for both Tetrahydrocortisone and this compound (one for quantification and one for confirmation). The specific m/z values will need to be optimized for the instrument used.
Validation & Comparative
Validation of an LC-MS/MS Method for Tetrahydrocortisone Quantification Using Tetrahydrocortisone-d5: A Comparative Guide
The use of a stable isotope-labeled internal standard, such as tetrahydrocortisone-d5, is the gold standard in quantitative mass spectrometry. It effectively compensates for variations in sample preparation, chromatography, and ionization, thereby ensuring the highest accuracy and precision.
Comparative Performance Data
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for tetrahydrocortisone (B135524) using this compound, benchmarked against typical performance data from similar published methods.
Table 1: Method Performance Characteristics
| Validation Parameter | Typical Performance of Alternative Methods | Expected Performance with this compound |
| Linearity (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.2 - 1 ng/mL | 0.1 - 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 - 160 ng/mL | 100 - 200 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 10% |
| Accuracy (% Bias) | ± 15% | ± 10% |
| Recovery | > 85% | > 90% |
Table 2: Comparison of Quantitative Performance Data from Published Methods
| Reference Method | Analyte(s) | Internal Standard | LLOQ (ng/mL) | Precision (%CV) | Accuracy (% Bias) |
| Method A (Hypothetical, based on common practice) | Tetrahydrocortisone | This compound | 0.2 | < 10% | ± 10% |
| Zhai et al. (2015)[1] | Cortisol, Cortisone, THF, aTHF, THE | Not specified | 0.2 (for THE) | < 15% | Within ± 15% |
| Antonelli et al. (2014) | Cortisol, Cortisone, THF, aTHF, THE | Cortisol-d4 | 1 (for THE) | < 10% | 85-105% |
| Kosicka et al. (2017)[2] | F, E, THF, aTHF, THE, aTHE | Not specified | 1 | Not specified | Not specified |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of any analytical method. Below are the key experimental protocols for the LC-MS/MS analysis of tetrahydrocortisone.
Sample Preparation
-
Urine Sample Collection: Collect 24-hour urine samples and store them at -80°C until analysis.
-
Enzymatic Hydrolysis: To measure total tetrahydrocortisone (conjugated and unconjugated), an enzymatic hydrolysis step is required.
-
Thaw urine samples at room temperature.
-
To 1 mL of urine, add 10 µL of a working solution of this compound (internal standard).
-
Add 1 mL of acetate (B1210297) buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Incubate at 55°C for 3 hours.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 10% methanol in water.
-
Elute the analytes with 2 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution: A linear gradient from 30% to 90% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tetrahydrocortisone: m/z 365.2 → 347.2 (quantifier), m/z 365.2 → 163.1 (qualifier)
-
This compound: m/z 370.2 → 352.2 (quantifier)
-
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
-
Workflow and Process Visualization
The following diagrams illustrate the key processes involved in the validation and sample analysis workflow.
References
The Gold Standard for Corticosteroid Bioanalysis: A Comparative Guide to Tetrahydrocortisone-d5
For researchers, scientists, and drug development professionals engaged in the precise quantification of corticosteroids, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides an objective comparison of Tetrahydrocortisone-d5's performance with other alternatives, supported by experimental data, to aid in the selection of the most suitable internal standard for your analytical needs.
In the landscape of bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard. Their use is critical for correcting for variations in sample preparation, instrument response, and matrix effects. This guide focuses on the performance of this compound, a deuterated analog of Tetrahydrocortisone (B135524), and compares it with other internal standards used in corticosteroid analysis.
The Critical Role of Internal Standards in Quantitative Analysis
An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, leading to a consistent analyte-to-internal standard peak area ratio across different samples. Stable isotope-labeled internal standards (SIL-IS), like this compound, are considered the gold standard because they are chemically identical to the analyte, with the only difference being the presence of heavier isotopes. This structural similarity ensures that the internal standard and the analyte behave almost identically during extraction, chromatography, and ionization, thereby providing the most accurate correction for analytical variability.
Performance Comparison of Internal Standards
While direct comparative studies detailing the performance of this compound against a wide range of other internal standards are not extensively available in the public domain, we can infer its performance based on studies using structurally similar deuterated standards, such as Cortisol-d4, and from the satisfactory performance reported in methods utilizing a d5 variant of tetrahydrocortisone.
A study detailing the simultaneous determination of tetrahydrocortisol (B1682764) and tetrahydrocortisone in human plasma and urine utilized [1,2,3,4,5-2H5]THE (a d5 variant of tetrahydrocortisone) as an internal standard and reported satisfactory sensitivity, specificity, precision, and accuracy.[1]
For a comparative perspective, the following table summarizes the performance characteristics of an LC-MS/MS method for the analysis of various corticosteroids, including Tetrahydrocortisone, using Cortisol-d4 as the internal standard. This data provides a strong indication of the level of accuracy and precision that can be expected when using a suitable deuterated internal standard like this compound.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Corticosteroid Analysis Using a Deuterated Internal Standard (Cortisol-d4)
| Analyte | Recovery (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Cortisol | >89 | <10 | <10 | 85-105 |
| Cortisone | >89 | <10 | <10 | 85-105 |
| Tetrahydrocortisone | >89 | <10 | <10 | 85-105 |
| Tetrahydrocortisol | >89 | <10 | <10 | 85-105 |
| allo-Tetrahydrocortisol | >89 | <10 | <10 | 85-105 |
Data adapted from a study on the simultaneous determination of free urinary steroids using Cortisol-d4 as an internal standard.[2]
The data in Table 1 demonstrates that the use of a deuterated internal standard allows for excellent recovery, precision, and accuracy in the quantification of corticosteroids. It is reasonable to expect that a method employing this compound as an internal standard for the analysis of Tetrahydrocortisone would yield similarly robust performance.
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable results. The following is a representative experimental protocol for the analysis of corticosteroids in a biological matrix using a deuterated internal standard, based on common practices in the field.
Sample Preparation (Human Urine)
-
Sample Aliquoting: Take a 1.0 mL aliquot of the human urine sample.
-
Internal Standard Spiking: Add a known concentration of this compound solution to the urine sample.
-
Hydrolysis (for conjugated steroids): If analyzing total steroid concentrations, perform enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) to deconjugate the steroids.
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate the corticosteroids of interest.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for each analyte and the internal standard.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key workflows.
Caption: A generalized workflow for the quantitative analysis of corticosteroids.
Caption: The logical relationship for quantification using an internal standard.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is unequivocally the superior approach for the quantitative analysis of Tetrahydrocortisone in biological matrices. Its ability to mimic the analyte throughout the analytical process provides the most effective compensation for experimental variability, leading to the highest levels of accuracy and precision. While direct comparative data is limited, the performance of methods using similar deuterated standards strongly supports the expectation of excellent performance for this compound. For researchers striving for the most reliable and reproducible data in corticosteroid analysis, this compound represents the gold standard.
References
A Comparative Guide to Tetrahydrocortisone-d5 and Tetrahydrocortisone-d3 as Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, the choice of a suitable internal standard is critical for achieving accurate and reliable quantification of analytes. For the analysis of tetrahydrocortisone (B135524), a key metabolite of cortisol, stable isotope-labeled internal standards are the gold standard. This guide provides a comprehensive comparison of two commonly used deuterated internal standards: Tetrahydrocortisone-d5 and Tetrahydrocortisone-d3.
The ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variability during sample preparation, chromatography, and ionization. While both this compound and Tetrahydrocortisone-d3 serve this purpose, subtle differences in their isotopic labeling can influence assay performance. This guide will delve into these nuances, providing a theoretical comparison, experimental considerations, and data presentation to aid researchers in making an informed decision for their specific analytical needs.
Principles of Deuterated Internal Standards
Deuterated internal standards are molecules where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612). This substitution results in a compound that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing for its distinction in a mass spectrometer. The underlying principle is that the deuterated standard will co-elute with the analyte and experience similar matrix effects, extraction recovery, and ionization efficiency, thereby providing a reliable reference for quantification.
Workflow for Quantification using an Internal Standard.
Performance Comparison: this compound vs. Tetrahydrocortisone-d3
| Feature | This compound | Tetrahydrocortisone-d3 | Rationale & Considerations |
| Mass Shift | +5 Da | +3 Da | A larger mass shift (d5) is generally preferred to minimize the risk of isotopic crosstalk, where the isotopic tail of the analyte interferes with the signal of the internal standard. |
| Isotope Effect | Potentially more pronounced | Potentially less pronounced | A higher degree of deuteration can sometimes lead to a slight difference in retention time between the analyte and the internal standard (chromatographic isotope effect). This can be problematic if the two compounds elute into regions of differential matrix effects. |
| Chemical Stability | Generally stable | Generally stable | The stability of the deuterium label is crucial. Labels on exchangeable positions (e.g., hydroxyl groups) can be lost during sample preparation or analysis, compromising quantification. Both d5 and d3 variants of tetrahydrocortisone are typically designed with stable labels. |
| Purity | High isotopic purity is essential | High isotopic purity is essential | The isotopic purity of the internal standard should be high to ensure that the contribution of the unlabeled analyte in the standard is minimal. |
| Availability & Cost | May be more specialized | May be more commonly available | The availability and cost of the specific deuterated standard can be a practical consideration for routine analysis. |
Experimental Protocols
A generalized experimental protocol for the quantification of tetrahydrocortisone in a biological matrix (e.g., urine) using a deuterated internal standard is provided below. This protocol should be optimized and validated for the specific application.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Internal Standard Spiking: To 1 mL of urine, add a known amount of this compound or Tetrahydrocortisone-d3 working solution.
-
Enzymatic Hydrolysis (for total concentration): Add β-glucuronidase/sulfatase to hydrolyze conjugated metabolites. Incubate at an optimized temperature and time.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
Sample Preparation Workflow.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of tetrahydrocortisone from other endogenous compounds.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Optimized MRM transitions for tetrahydrocortisone and the selected internal standard should be used.
Data Presentation: Key Validation Parameters
A summary of typical validation parameters for a robust LC-MS/MS method for tetrahydrocortisone is presented below. These values are illustrative and should be established during method validation.
| Parameter | Acceptance Criteria | This compound (Expected) | Tetrahydrocortisone-d3 (Expected) |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% | Within ±15% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% | ≤ 15% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | Analyte dependent | Analyte dependent |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | To be determined | To be determined |
| Extraction Recovery | Consistent and reproducible | To be determined | To be determined |
Conclusion
Both this compound and Tetrahydrocortisone-d3 are suitable internal standards for the quantification of tetrahydrocortisone by LC-MS. The choice between them may depend on several factors:
-
For methods requiring a larger mass separation to avoid potential isotopic interference, this compound is theoretically advantageous.
-
If chromatographic isotope effects are a concern due to complex matrices, Tetrahydrocortisone-d3 might be a slightly better choice, although this needs to be experimentally verified.
Ultimately, the optimal internal standard should be selected based on a thorough method development and validation process that assesses linearity, accuracy, precision, and matrix effects. Regardless of the choice, ensuring the chemical and isotopic purity of the internal standard is paramount for the development of a robust and reliable bioanalytical method.
A Comparative Guide to Steroid Analysis: Understanding Cross-Reactivity and the Role of Tetrahydrocortisone-d5
For researchers, scientists, and drug development professionals engaged in steroid analysis, achieving accurate and reliable quantification is paramount. Immunoassays, while widely used, are susceptible to interferences from structurally similar molecules. This guide provides an objective comparison of analytical methods, focusing on the cross-reactivity of key cortisol metabolites in common immunoassays and clarifying the role of deuterated compounds like Tetrahydrocortisone-d5.
A frequent misconception revolves around the function of deuterated steroids in immunoassays. It is critical to understand that compounds like this compound are not typically analytes to be tested for cross-reactivity within an immunoassay. Instead, they serve as ideal internal standards for a more specific and robust analytical method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide will dissect these two methodologies, presenting experimental data to inform best practices in steroid quantification.
Immunoassay vs. LC-MS/MS: A Head-to-Head Comparison
The choice of analytical platform can significantly impact the accuracy of steroid measurements. While immunoassays offer ease of use and high throughput, they often lack the specificity required to distinguish between closely related steroid structures. This limitation is due to antibody cross-reactivity. In contrast, LC-MS/MS provides definitive identification and quantification based on the unique mass-to-charge ratio of each molecule, making it the gold-standard for steroid analysis.[1][2]
Key Differences:
| Feature | Immunoassay | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antibody-antigen binding | Physicochemical separation followed by mass-based detection |
| Specificity | Variable; prone to cross-reactivity from structurally similar steroids.[1] | High; distinguishes between isomers and isobars. |
| Accuracy | Can be compromised by interfering substances, leading to over- or under-estimation.[3] | High; enhanced by the use of stable isotope-labeled internal standards. |
| Internal Standard | Not typically used | Stable isotope-labeled standards (e.g., this compound) are used to correct for matrix effects and analytical variability.[4] |
| Throughput | High; suitable for screening large numbers of samples. | Lower than immunoassays, but improving with technological advances. |
| Cost | Generally lower cost per sample. | Higher initial instrument cost and operational complexity. |
Understanding Immunoassay Cross-Reactivity
Cross-reactivity occurs when the antibody in an immunoassay binds to molecules other than the target analyte.[5] This is a significant issue in steroid analysis due to the high degree of structural similarity among various endogenous and synthetic steroids. A compound with high structural similarity to cortisol, for example, might be incorrectly measured, leading to a falsely elevated result.[5]
One study extensively evaluated the Roche Elecsys Cortisol immunoassay and found that while many structurally similar compounds like prednisolone (B192156) and 11-deoxycortisol showed significant cross-reactivity, Tetrahydrocortisone (THE) , a key metabolite of cortisone, did not.[4][6] This highlights the unpredictable nature of antibody specificity.
Cross-Reactivity Data in Commercial Cortisol Immunoassays
The following table summarizes publicly available cross-reactivity data for Tetrahydrocortisone and other relevant steroids in popular commercial cortisol immunoassays.
| Compound | Roche Elecsys Cortisol II Assay (%)[6][7] | Demeditec Cortisol ELISA (%)[8] |
| Cortisol | 100 | 100 |
| Tetrahydrocortisone | <0.05 (Not Cross-Reactive) | Not Reported |
| Cortisone | 4.68 | 3.1 |
| 11-Deoxycortisol | 3.62 | 8.7 |
| Prednisolone | 113.3 | 21.6 |
| 17α-Hydroxyprogesterone | Not Detected | 10.2 |
| Corticosterone | 1.29 | 2.9 |
| Dexamethasone | Not Detected | 0.9 |
Note: Cross-reactivity values can vary between assay lots and manufacturers.
The Gold Standard: LC-MS/MS with Deuterated Internal Standards
LC-MS/MS overcomes the specificity limitations of immunoassays.[9] Its power is significantly enhanced by the use of stable isotope-labeled internal standards (SIL-IS), such as this compound.
A SIL-IS is a version of the analyte where several hydrogen atoms are replaced with their heavier isotope, deuterium.[4] This modification makes the molecule heavier and thus distinguishable by the mass spectrometer, but it behaves almost identically to the non-labeled analyte during sample preparation and chromatography.[10] By adding a known amount of the SIL-IS to each sample at the beginning of the workflow, any loss or variation during extraction, chromatography, or ionization affects both the analyte and the standard equally. The ratio of the analyte's signal to the internal standard's signal provides a highly accurate and precise measurement.
Experimental Protocols
Determining Immunoassay Cross-Reactivity
A standardized approach is crucial for assessing the specificity of an immunoassay. The Clinical and Laboratory Standards Institute (CLSI) guideline EP7-A2 provides a comprehensive framework for interference testing.[11] The general procedure is as follows:
-
Preparation of Test Material: Prepare a stock solution of the potential cross-reactant (e.g., Tetrahydrocortisone) at a high concentration in a suitable solvent.
-
Sample Spiking: Obtain a sample pool (e.g., serum) with a known, low concentration of the target analyte (e.g., cortisol). Divide the pool into a control aliquot and a test aliquot.
-
Interferent Addition: Add a small volume of the cross-reactant stock solution to the test aliquot to achieve a high, clinically relevant concentration. Add an equal volume of solvent to the control aliquot.
-
Analysis: Analyze both the control and test samples using the immunoassay according to the manufacturer's instructions.
-
Calculation of Cross-Reactivity: The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = [(Apparent Concentration in Test Sample - Concentration in Control Sample) / Concentration of Added Cross-Reactant] x 100
Steroid Profiling by LC-MS/MS using a Deuterated Internal Standard
This protocol outlines a general workflow for the simultaneous analysis of multiple steroids, including Tetrahydrocortisone, using a deuterated internal standard.
-
Sample Preparation:
-
Pipette a defined volume of the biological sample (e.g., 500 µL of urine) into a clean tube.
-
Add a precise amount of the internal standard mixture (containing this compound, Cortisol-d4, etc.) to each sample, calibrator, and quality control.
-
If required, perform enzymatic hydrolysis to release conjugated steroids.
-
-
Extraction:
-
Perform a liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction (SPE) to isolate the steroids from the sample matrix.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase.
-
LC Separation:
-
Inject the reconstituted sample into an LC system equipped with a suitable column (e.g., C18).
-
Separate the steroids using a gradient elution program with appropriate mobile phases (e.g., water with formic acid and methanol).
-
-
MS/MS Detection:
-
Introduce the eluent from the LC column into a tandem mass spectrometer.
-
Monitor for specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to its internal standard against the concentration of the calibrators.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Concepts
To further clarify these analytical principles, the following diagrams illustrate the mechanism of immunoassay cross-reactivity and the workflow of an LC-MS/MS analysis.
Figure 1. Mechanism of Immunoassay Cross-Reactivity.
Figure 2. LC-MS/MS Workflow with Deuterated Internal Standards.
References
- 1. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 2. Serum steroid profiling by isotopic dilution-liquid chromatography-mass spectrometry: comparison with current immunoassays and reference intervals in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 4. benchchem.com [benchchem.com]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CLSI: EP7-A2. Interference testing in clinical chemistry – ScienceOpen [scienceopen.com]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. demeditec.com [demeditec.com]
- 9. researchgate.net [researchgate.net]
- 10. texilajournal.com [texilajournal.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Guide to Inter-laboratory Analysis of Tetrahydrocortisone Using a d5-Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical performance for the quantification of Tetrahydrocortisone (THE), a key metabolite of cortisol, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While a formal inter-laboratory comparison study for THE analysis with a specific d5-labeled internal standard has not been published, this document synthesizes performance data from various independent studies to offer a benchmark for laboratories involved in steroid analysis. The use of a stable isotope-labeled internal standard, such as d5-Tetrahydrocortisone, is critical for correcting analytical variability and ensuring data accuracy.
Comparative Performance of Tetrahydrocortisone LC-MS/MS Assays
The following table summarizes the validation parameters from several published methods for the analysis of Tetrahydrocortisone in human urine. This "virtual" inter-laboratory comparison highlights the expected performance characteristics of a robust LC-MS/MS assay for this analyte.
| Parameter | Study 1 | Study 2 | Study 3 |
| Linearity (ng/mL) | 0.2 - 160 | 1 - 120 | 5 - 800 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.2 | 1 | 5 |
| Intra-day Precision (%CV) | < 13 | < 10 | < 10 |
| Inter-day Precision (%CV) | < 14.9 | < 10 | < 10 |
| Accuracy/Recovery (%) | > 86.1 | 85 - 105 | ~100 |
| Internal Standard Used | Cortisol-d4 | Cortisol-d4 | d4-Cortisol |
Note: The data presented is a synthesis from multiple sources and is intended for comparative purposes. Individual laboratory performance may vary.
Cortisol to Tetrahydrocortisone Metabolic Pathway
The following diagram illustrates the metabolic conversion of cortisol to cortisone (B1669442) and their subsequent reduction to their respective tetrahydro-metabolites, including Tetrahydrocortisone (THE). Understanding this pathway is crucial for interpreting the clinical and physiological significance of measured THE levels.
The Analytical Edge: Tetrahydrocortisone-d5 for Robust Quantification of Cortisol Metabolites
For researchers, scientists, and drug development professionals engaged in the precise measurement of steroid hormones, the choice of an internal standard is paramount to ensuring data accuracy and reliability. This guide provides an objective comparison of Tetrahydrocortisone-d5 and other common internal standards used in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of cortisol and its metabolites. Supported by experimental data from various studies, this document will aid in the selection of the most appropriate internal standard for your analytical needs.
In the realm of bioanalysis, particularly for endogenous compounds like steroid hormones, stable isotope-labeled internal standards are considered the gold standard. Their physicochemical properties closely mimic the analyte of interest, effectively compensating for variations during sample preparation and analysis. This compound, a deuterated analog of the cortisol metabolite Tetrahydrocortisone (B135524) (THE), is frequently employed for this purpose. This guide delves into its performance characteristics, specifically linearity and range of quantification, and compares it with other commonly used internal standards.
Comparative Analysis of Internal Standard Performance
The following table summarizes the linearity and quantification range of analytical methods utilizing this compound and other deuterated internal standards for the analysis of cortisol and its metabolites in human urine and other biological matrices. Data has been compiled from multiple validated LC-MS/MS methods.
| Internal Standard | Analyte(s) | Linearity (R²) | LLOQ (ng/mL) | ULOQ (ng/mL) | Reference |
| This compound | Tetrahydrocortisone (THE) | >0.995 | 0.05 | Not Specified | [1] |
| Cortisol-d4 | Cortisol, Cortisone (B1669442), Tetrahydrocortisol (THF), allo-THF, THE | >0.99 | 0.1 - 1.0 | 120 | [2] |
| Cortisol-d4 | Cortisol, Cortisone | >0.9937 | Not Specified | 1000 | [3] |
| Cortisol-d4 | Cortisol, Cortisone, THF, allo-THF, THE | >0.99 | 0.1 - 0.2 | 160 | [4] |
| ¹³C₃-Cortisol | Cortisol | Not Specified | 0.500 | 500 | [5] |
| Cortisol-d8 | Cortisone | Not Specified | 2 nmol/L | 1000 nmol/L | [6] |
| Not Specified | Cortisol, Cortisone, THF, allo-THF, THE | >0.9981 | 0.1 - 5.0 | 800 - 1000 | [7] |
Experimental Methodologies
The data presented in this guide are derived from various validated LC-MS/MS methods. While specific parameters may vary between laboratories, a general workflow is outlined below.
Sample Preparation: A Crucial Step for Accurate Results
A typical sample preparation protocol for the analysis of urinary cortisol and its metabolites involves the following steps:
-
Enzymatic Hydrolysis: To measure total (conjugated and unconjugated) steroid concentrations, urine samples are often treated with β-glucuronidase/sulfatase to deconjugate the metabolites.
-
Internal Standard Spiking: A known concentration of the internal standard (e.g., this compound) is added to the sample at the beginning of the preparation process to control for procedural losses.
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is employed to isolate the steroids from the complex urine matrix.
-
Reconstitution: The extracted and dried sample is reconstituted in a suitable solvent for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS Conditions
The reconstituted samples are injected into a liquid chromatograph coupled to a tandem mass spectrometer.
-
Liquid Chromatography (LC): A reversed-phase C18 column is typically used to separate the different steroid metabolites. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid or ammonium (B1175870) acetate (B1210297) is commonly employed.
-
Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored for sensitive and selective quantification.
The Metabolic Context: Cortisol Pathway
Tetrahydrocortisone is a key metabolite in the cortisol metabolism pathway. Understanding this pathway is crucial for interpreting the analytical results. Cortisol, the active glucocorticoid, is converted to the inactive cortisone by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). Both cortisol and cortisone are further metabolized in the liver, primarily by 5α-reductase and 5β-reductase, to their respective tetrahydro-metabolites, including Tetrahydrocortisol (THF), allo-Tetrahydrocortisol (allo-THF), and Tetrahydrocortisone (THE).
Conclusion
The selection of an appropriate internal standard is a critical decision in the development and validation of robust bioanalytical methods. Deuterated standards, such as this compound and Cortisol-d4, consistently demonstrate excellent performance in terms of linearity and sensitivity for the quantification of cortisol and its metabolites. While specific quantification ranges may differ based on the exact methodology and instrumentation, the data presented in this guide highlight the suitability of these internal standards for demanding research and clinical applications. By closely mimicking the behavior of the endogenous analytes, they ensure the high level of accuracy and precision required in steroid hormone analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct determination of the ratio of tetrahydrocortisol+allo-tetrahydrocortisol to tetrahydrocortisone in urine by LC–M… [ouci.dntb.gov.ua]
- 3. lcms.cz [lcms.cz]
- 4. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: assay development, validation and application in depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated surrogate analyte LC-MS/MS assay for quantification of endogenous cortisol in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A comprehensive study for the validation of a LC-MS/MS method for the determination of free and total forms of urinary cortisol and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Deuterated Steroid Standards: Tetrahydrocortisone-d5 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative bioanalysis, particularly in mass spectrometry-based assays, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. Deuterated steroid standards are the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response. This guide provides an objective comparison of Tetrahydrocortisone-d5 with other commonly used deuterated steroid standards, supported by experimental data, to aid researchers in selecting the optimal standard for their analytical needs.
The Critical Role of Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-IS), especially deuterated ones, are indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of endogenous steroids.[1] An ideal internal standard should co-elute with the analyte of interest and exhibit identical behavior during extraction, derivatization, and ionization, thereby compensating for matrix effects and procedural losses.[1] While deuterated standards are widely used, factors such as the position and number of deuterium (B1214612) atoms can influence their performance.[2]
This guide focuses on the analytical performance of this compound, a key metabolite of cortisol, and compares it with other relevant deuterated standards used in glucocorticoid analysis.
Performance Comparison of Deuterated Steroid Standards
The selection of an internal standard can significantly impact assay performance. The following table summarizes key validation parameters for this compound and other commonly used deuterated glucocorticoid standards from various studies. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from different publications with varying experimental conditions.
| Internal Standard | Analyte(s) | Matrix | Extraction Method | Recovery (%) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Linearity (r²) | Reference |
| This compound | Tetrahydrocortisone (B135524) (THE), Tetrahydrocortisol (THF), allo-THF | Urine | Solid-Phase Extraction (SPE) | Not explicitly stated for IS | Not explicitly stated for IS | Not explicitly stated for IS | >0.99 for analytes | [3] |
| Cortisol-d4 | Cortisol, Cortisone (B1669442), THF, allo-THF, THE | Urine | Liquid-Liquid Extraction (LLE) or SPE | >86.1 (for analytes) | 1.5 - 13 (for analytes) | 3.6 - 14.9 (for analytes) | >0.99 for analytes | [4][5][6] |
| Cortisol-d4 | Cortisol, Cortisone | Urine | Methylene Chloride Extraction | 97 - 123 (for analytes) | Not specified | 7.3 - 16 (for analytes) | >0.99 for analytes | [7] |
| Cortisol-d4 | Cortisol, Cortisone, 6β-hydroxycortisol, 18-hydroxycortisol | Urine | Not specified | Not specified | Not specified | Not specified | Not specified | |
| Prednisolone-d8 | Prednisolone, Prednisone | Urine | Not specified | Not specified | Not specified | Not specified | Not specified | [8] |
Note: The performance of an internal standard is intrinsically linked to the specific analyte it is used to quantify. While Cortisol-d4 is a common choice for a range of glucocorticoids, using a deuterated standard that is structurally identical to the analyte, such as this compound for the analysis of tetrahydrocortisone, is often considered the most accurate approach. However, the availability and cost of specific deuterated metabolites can be a limiting factor.
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible and accurate quantification of steroids. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for Urinary Steroids
This protocol is a common method for extracting glucocorticoids and their metabolites from urine.
-
Sample Pre-treatment: To 1 mL of urine, add 190 pmol of the deuterated internal standard (e.g., this compound or Cortisol-d4).[7]
-
Enzymatic Hydrolysis (for total steroid measurement): Adjust the pH of the urine sample to 5.2 with acetate (B1210297) buffer and add β-glucuronidase/arylsulfatase. Incubate at 37°C for at least 4 hours to deconjugate the steroids.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove interfering substances.
-
Elution: Elute the steroids with 5 mL of methanol or ethyl acetate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[7]
LC-MS/MS Analysis
The following are typical parameters for the analysis of tetrahydrocortisone and related steroids.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient Elution: A gradient program is typically used to achieve optimal separation of the various steroid metabolites.
-
Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used. Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection of the target analytes and their deuterated internal standards.
Signaling Pathways and Experimental Workflows
Understanding the metabolic context of the analyte is crucial for interpreting the results. The following diagrams illustrate the relevant biological pathways and a typical analytical workflow.
The diagram above illustrates the conversion of cholesterol to cortisol and its subsequent metabolism to cortisone and their respective tetrahydro-metabolites, including tetrahydrocortisone.[9]
This workflow outlines the key steps from sample collection to final quantification in a typical LC-MS/MS-based steroid analysis.
Conclusion
The choice of a deuterated internal standard is a critical decision in the development of robust and reliable quantitative assays for steroid hormones. While this compound represents the ideal internal standard for the quantification of tetrahydrocortisone due to its identical chemical structure, its availability and cost may lead researchers to consider other well-validated alternatives like Cortisol-d4. The data presented in this guide, compiled from various studies, demonstrates that both approaches can yield accurate and precise results when the analytical method is properly validated. Researchers must carefully consider the specific requirements of their assay, including the panel of analytes, the required sensitivity, and the available resources, to make an informed decision on the most suitable deuterated internal standard. The provided experimental protocols and diagrams serve as a valuable resource for developing and implementing these critical bioanalytical methods.
References
- 1. texilajournal.com [texilajournal.com]
- 2. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detailed analysis of cortisol, cortisone and their tetrahydro- and allo-tetrahydrometabolites in human urine by LC-MS/MS [pubmed.ncbi.nlm.nih.gov]
- 4. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: assay development, validation and application in depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a high-throughput liquid chromatography-tandem mass spectrometry method for urinary cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. Reactome | Glucocorticoid biosynthesis [reactome.org]
Evaluating Tetrahydrocortisone-d5 in Proficiency Testing: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise world of bioanalysis, particularly in drug development and clinical research, the accuracy and reliability of quantitative assays are paramount. Proficiency testing (PT) serves as a critical external quality assessment tool, allowing laboratories to benchmark their performance against peers. When analyzing corticosteroids like tetrahydrocortisone (B135524), the choice of an appropriate internal standard is a crucial factor that significantly influences assay performance. This guide provides an objective comparison of Tetrahydrocortisone-d5's performance as an internal standard in proficiency testing, supported by representative experimental data and detailed methodologies.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] Their use is fundamental to correcting for variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection, thereby ensuring the highest accuracy and precision.[1][2]
Performance in Proficiency Testing: A Comparative Overview
While specific proficiency testing data for individual internal standards is often not publicly detailed, the performance of laboratories participating in programs like those offered by the College of American Pathologists (CAP) and the CDC's Hormone Standardization (HoSt) Program underscores the benefits of using deuterated internal standards.[3][4][5] The primary goal of these programs is to improve the accuracy and comparability of hormone measurements across different laboratories.[3][5]
The use of a stable isotope-labeled internal standard like this compound directly contributes to achieving better outcomes in such proficiency tests. By closely mimicking the analyte of interest throughout the analytical process, it effectively compensates for matrix effects and variations in instrument response, leading to more accurate and precise results.[1][2]
Quantitative Performance Metrics
The following table summarizes typical performance data for LC-MS/MS methods utilizing deuterated internal standards for corticosteroid analysis, which is representative of the expected performance when using this compound.
| Performance Metric | This compound (Expected) | Alternative Deuterated Standards (e.g., Cortisol-d4) | Non-Isotopically Labeled Standards (e.g., Structural Analogs) |
| Inter-laboratory Coefficient of Variation (CV%) | 5 - 15%[6][7] | 5 - 15%[6][7] | 15 - 30% or higher |
| Intra-laboratory Precision (CV%) | < 10%[8] | < 10%[8] | < 15% |
| Accuracy (% Bias from Target Value) | ± 10% | ± 10% | ± 20% or higher |
| Typical Proficiency Testing Z-Score | -2 to 2 (Acceptable) | -2 to 2 (Acceptable) | Wider distribution, higher potential for > |
Experimental Protocols
A robust and reliable analytical method is the foundation of good performance in proficiency testing. Below is a detailed methodology for the quantification of tetrahydrocortisone in a biological matrix using this compound as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Aliquoting: Take a 500 µL aliquot of the biological sample (e.g., urine, plasma).
-
Internal Standard Spiking: Add a known concentration of this compound solution to each sample, calibrator, and quality control sample.
-
Hydrolysis (for conjugated steroids in urine): If measuring total tetrahydrocortisone, perform enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) to deconjugate the metabolites.
-
SPE Column Conditioning: Condition a mixed-mode SPE cartridge by washing with methanol (B129727) followed by water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include a water wash followed by a low-percentage organic solvent wash.
-
Elution: Elute the analyte and internal standard from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for steroid analysis.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for tetrahydrocortisone.
-
MRM Transitions: Monitor at least two transitions for both tetrahydrocortisone and this compound to ensure specificity and accurate quantification.
Visualizing the Workflow and Rationale
To better illustrate the processes and logical relationships involved in achieving accurate results in proficiency testing, the following diagrams are provided.
Comparison with Alternatives
The primary alternatives to using a deuterated internal standard like this compound fall into two categories: other deuterated standards for different corticosteroids and non-isotopically labeled internal standards.
-
Other Deuterated Corticosteroid Standards: For a comprehensive steroid profile analysis, a suite of deuterated internal standards is often employed (e.g., Cortisol-d4, Cortisone-d7, etc.).[8][9] The principle remains the same: each deuterated standard is the ideal internal standard for its corresponding analyte. The performance of this compound is expected to be on par with these other deuterated standards for their respective analytes.
-
Non-Isotopically Labeled Internal Standards: These are typically structural analogs of the analyte. While more cost-effective, they do not co-elute perfectly with the analyte and may have different ionization efficiencies. This can lead to incomplete correction for matrix effects and analytical variability, resulting in lower accuracy and precision, and consequently, a higher risk of poor performance in proficiency testing.
Conclusion
The use of this compound as an internal standard is a cornerstone of high-quality quantitative analysis of tetrahydrocortisone in biological matrices. Its ability to accurately correct for a wide range of analytical variabilities enables laboratories to generate data of the highest accuracy and precision. While direct comparative proficiency testing data for this compound against a spectrum of alternatives is not publicly available, the well-documented advantages of using stable isotope-labeled internal standards strongly support its superior performance. For laboratories aiming for excellence in proficiency testing and the generation of reliable data for research and drug development, this compound represents the state-of-the-art choice.
References
- 1. benchchem.com [benchchem.com]
- 2. texilajournal.com [texilajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. LC‐MS/MS‐Based Assay for Steroid Profiling in Peripheral and Adrenal Venous Samples for the Subtyping of Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. LC-MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of GC-MS and LC-MS/MS for the Quantification of Tetrahydrocortisone Using a d5 Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of steroid hormones and their metabolites is paramount. Tetrahydrocortisone (THE), a key metabolite of cortisol, is an important biomarker in various physiological and pathological states. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of Tetrahydrocortisone, incorporating the use of a deuterated (d5) internal standard for enhanced accuracy.
This comparison delves into the experimental protocols and performance characteristics of each method, offering supporting data to guide the selection of the most appropriate technique for specific research needs.
At a Glance: GC-MS vs. LC-MS/MS for Tetrahydrocortisone Analysis
| Feature | GC-MS | LC-MS/MS |
| Sample Derivatization | Mandatory (e.g., oximation and silylation) | Generally not required |
| Sample Throughput | Lower, due to lengthy sample preparation | Higher, with simpler sample preparation |
| Chromatographic Resolution | Generally higher | Good, but can be challenging for isomers |
| Sensitivity | High, especially in selected ion monitoring (SIM) mode | Very high, especially with triple quadrupole instruments |
| Specificity | High, based on retention time and mass spectrum | Very high, based on precursor/product ion transitions |
| Robustness | Can be susceptible to matrix effects and derivatization variability | Generally robust with appropriate sample clean-up |
| Instrumentation Cost | Generally lower initial investment | Generally higher initial investment |
Experimental Workflows
The analytical workflows for GC-MS and LC-MS/MS, while both culminating in mass spectrometric detection, differ significantly in their sample preparation and chromatographic stages.
Quantitative Performance Comparison
The following table summarizes typical quantitative performance data for the analysis of Tetrahydrocortisone by GC-MS and LC-MS/MS, synthesized from various studies. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and validation protocol.
| Parameter | GC-MS | LC-MS/MS |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 0.1 - 1 ng/mL[1] |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (%Recovery) | 85 - 115% | 90 - 110% |
Detailed Experimental Protocols
GC-MS (Gas Chromatography-Mass Spectrometry)
GC-MS is a well-established technique for steroid analysis, offering excellent chromatographic separation.[2][3] However, it necessitates a chemical derivatization step to increase the volatility and thermal stability of the analytes.[4]
1. Sample Preparation:
-
Internal Standard Addition: A known amount of d5-Tetrahydrocortisone internal standard is added to the biological sample (e.g., urine).
-
Hydrolysis: To measure total Tetrahydrocortisone (conjugated and unconjugated), enzymatic hydrolysis using β-glucuronidase/arylsulfatase is performed to cleave the glucuronide and sulfate (B86663) moieties.
-
Extraction: The hydrolyzed sample is then subjected to either solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the steroids and remove interfering matrix components.
-
Derivatization: This is a critical step in GC-MS analysis of steroids. A two-step process is commonly employed:
-
Oximation: The sample is treated with a methoxyamine hydrochloride solution in pyridine (B92270) to form methyloxime derivatives of the keto groups. This protects the keto groups from enolization.
-
Silylation: Subsequently, a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like trimethylchlorosilane (TMCS) is added to convert the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers.
-
2. GC-MS Analysis:
-
Gas Chromatograph (GC): The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The oven temperature is programmed to ramp up, allowing for the separation of different steroids based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometer (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is typically used to generate characteristic fragment ions. The mass spectrometer can be operated in full-scan mode to acquire the entire mass spectrum for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. For Tetrahydrocortisone-TMS derivatives, specific ions are monitored for the analyte and the d5-internal standard.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
LC-MS/MS has become the preferred method for many clinical and research applications due to its high sensitivity, specificity, and throughput, largely because it does not typically require derivatization.[2]
1. Sample Preparation:
-
Internal Standard Addition: A precise amount of d5-Tetrahydrocortisone internal standard is added to the sample.
-
Hydrolysis: Similar to the GC-MS protocol, enzymatic hydrolysis is performed to measure total Tetrahydrocortisone.
-
Extraction: SPE or LLE is used to clean up the sample and concentrate the analytes. The extraction protocol is often simpler than for GC-MS as there is no need to ensure complete dryness for the subsequent derivatization step.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC): The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a small amount of an additive like formic acid to improve ionization.
-
Tandem Mass Spectrometer (MS/MS): The eluent from the LC column is introduced into the ion source of the mass spectrometer, commonly an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The tandem mass spectrometer, typically a triple quadrupole instrument, is operated in multiple reaction monitoring (MRM) mode. In this mode, the first quadrupole selects the protonated molecule (precursor ion) of Tetrahydrocortisone and its d5-analog. These selected ions are then fragmented in the second quadrupole (collision cell), and the third quadrupole selects specific product ions for detection. This precursor-to-product ion transition is highly specific and significantly reduces background noise, leading to excellent sensitivity and specificity.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the analytical techniques and the key steps involved in the quantification of Tetrahydrocortisone.
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantitative analysis of Tetrahydrocortisone. The choice between the two often depends on the specific requirements of the study.
-
LC-MS/MS is generally favored for its higher throughput, simpler sample preparation, and excellent sensitivity and specificity, making it ideal for routine clinical analysis and large-scale research studies.
-
GC-MS , while requiring a more laborious sample preparation process involving derivatization, offers superb chromatographic resolution which can be advantageous for complex steroid profiling to resolve closely related isomers. It remains a valuable tool, particularly in research settings where comprehensive metabolic profiling is required.
The incorporation of a d5-labeled internal standard is crucial for both methodologies to correct for variations in sample preparation and instrument response, thereby ensuring the highest degree of accuracy and precision in the quantification of Tetrahydrocortisone.
References
- 1. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: assay development, validation and application in depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Justification for Using a d5 Labeled Standard Over a d3 or d4 in Quantitative Mass Spectrometry
In the precise world of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is critical for achieving accurate and reliable results.[1][2] Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard, as they are chemically identical to the analyte and share near-identical physical properties.[2][3][4] This ensures they co-elute chromatographically and experience the same effects during sample preparation and ionization.[4][5][6] Among SIL-IS, deuterium-labeled compounds are common due to their relative ease of synthesis and lower cost.[7][8] However, the degree of deuteration—the number of deuterium (B1214612) atoms incorporated—is a key parameter. A d5-labeled standard is often superior to a d3 or d4 standard, primarily to minimize isotopic crosstalk and enhance analytical robustness.
The Critical Challenge: Isotopic Crosstalk
The core justification for using a more heavily deuterated standard like d5 lies in avoiding the phenomenon of isotopic crosstalk.[9][10] Crosstalk occurs when the mass spectrometric signal of the analyte interferes with the signal of the internal standard, or vice versa. This interference can significantly bias quantitative results, especially at low analyte concentrations.[9]
There are two primary forms of crosstalk:
-
Forward Contribution: The analyte's naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N) create small signals at masses higher than its monoisotopic mass (M+1, M+2, etc.). If the mass difference between the analyte and a lightly deuterated IS (like d3) is insufficient, the analyte's M+3 peak can overlap with the d3-IS signal, artificially inflating the IS response and leading to an underestimation of the analyte's true concentration.
-
Backward Contribution: The synthesis of deuterated standards is rarely 100% complete, resulting in the presence of isotopic impurities (e.g., d0, d1, d2 in a d3 standard).[1] If the IS contains a significant amount of the unlabeled analyte (d0), it can contribute to the analyte's signal, causing an overestimation of the analyte's concentration.
A higher degree of deuteration, such as d5, provides a greater mass shift from the analyte. This separation is typically sufficient to move the internal standard's signal well beyond the analyte's natural isotopic envelope, effectively eliminating the risk of forward contribution. A mass difference of 4-5 Daltons is often recommended to minimize this type of interference.[10]
Comparative Performance: d5 vs. d3/d4
The advantages of using a d5-labeled standard over less-deuterated counterparts can be summarized by their impact on key analytical performance metrics.
| Feature | d3 or d4 Labeled Standard | d5 Labeled Standard | Justification |
| Mass Separation | Small mass shift (+3 or +4 Da) | Larger mass shift (+5 Da) | Minimizes overlap between the analyte's natural isotope peaks and the IS signal. |
| Isotopic Crosstalk | Higher risk of interference, especially from the analyte's M+3 or M+4 peaks. | Significantly reduced risk of crosstalk. | The IS signal is in a cleaner region of the mass spectrum, free from analyte contributions. |
| Accuracy at LLOQ | Potential for negative bias at the Lower Limit of Quantitation (LLOQ) due to crosstalk. | Improved accuracy and precision, especially for low-concentration samples. | Reliable quantification is possible as the IS signal is not artificially inflated by the analyte. |
| Method Robustness | More susceptible to matrix effects that could alter isotopic ratios. | More robust and reliable across different matrices and concentrations. | The clear separation of signals makes the analyte/IS ratio less prone to subtle interferences. |
| Chromatography | Minimal to no chromatographic shift relative to the analyte. | May exhibit a slight retention time shift (isotopic effect), but this is often negligible. | While a potential concern, modern chromatography typically resolves this minor effect. |
Experimental and Methodological Considerations
When implementing a deuterated internal standard, several factors must be rigorously evaluated during method development and validation.
Experimental Protocol: Bioanalytical Method Validation
A typical workflow for validating a quantitative LC-MS/MS method using a SIL-IS involves the following steps:
-
Stock Solution Preparation: Prepare concentrated stock solutions of the analyte and the d5-labeled internal standard in an appropriate organic solvent (e.g., methanol).
-
Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards by spiking blank biological matrix (e.g., human plasma) with the analyte stock solution to cover the desired concentration range. Prepare QC samples at low, medium, and high concentrations.
-
Sample Preparation:
-
Aliquot 100 µL of each calibrator, QC, and unknown sample into a 96-well plate.
-
Add 25 µL of the d5-IS working solution (at a fixed concentration) to every well except the blank matrix samples.
-
Perform protein precipitation by adding 300 µL of acetonitrile (B52724). Vortex-mix for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Employ a suitable C18 column with a gradient elution profile using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize and monitor at least one specific precursor-to-product ion transition for both the analyte and the d5-IS.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration. Use a weighted (1/x²) linear regression to determine the concentrations of the QC and unknown samples.
Diagrams of Key Processes and Logic
Stability and Isotopic Exchange
An important consideration for all deuterated standards is the stability of the labels. Deuterium atoms should be placed on stable, non-exchangeable positions within the molecule.[3][8][11] Labels on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups can sometimes exchange with protons from the solvent, compromising the integrity of the standard.[3][11] While this is a general concern, the synthesis of a d5 standard may offer more flexibility in choosing stable labeling positions compared to a d3 standard, where options might be more limited.
Conclusion
The justification for selecting a d5-labeled internal standard over a d3 or d4 analog is rooted in the pursuit of analytical accuracy and robustness. The greater mass separation afforded by a d5 standard is a crucial strategy to mitigate the risk of isotopic crosstalk, a significant source of error in quantitative LC-MS assays.[9] This choice enhances the reliability of data, particularly at the low concentration levels required in many pharmaceutical and clinical research settings.[1][5] While factors like cost and synthetic availability are practical considerations, the superior performance in preventing data compromise makes a d5 standard the preferred choice for high-stakes bioanalytical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. chromforum.org [chromforum.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Tetrahydrocortisone-d5: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat Tetrahydrocortisone-d5 as a non-hazardous solid waste unless otherwise specified by your institution's Environmental Health and Safety (EHS) department or the manufacturer's Safety Data Sheet (SDS). This guide provides a detailed framework for the safe handling and disposal of this compound, a deuterated analog of a cortisol metabolite, ensuring the safety of laboratory personnel and compliance with standard regulations.
Researchers, scientists, and drug development professionals must adhere to stringent disposal protocols to minimize environmental impact and maintain a safe research environment. While specific regulations may vary by institution and location, the following procedures outline a best-practice approach to managing this compound waste.
Chemical and Hazard Profile
A comprehensive understanding of the compound's characteristics is fundamental to its safe disposal.
| Property | Information | Citation |
| Chemical Formula | C₂₁H₂₇D₅O₅ | |
| Appearance | Powder/Solid | |
| Known Hazards | May cause skin irritation, serious eye irritation, and respiratory irritation (based on the non-deuterated form). | [1] |
| Storage Class | 11 - Combustible Solids |
Note: The hazard information is based on the non-deuterated form, Tetrahydrocortisone. The deuterated form is expected to have similar properties. Always consult the specific SDS provided by the manufacturer for the exact product in use.
Step-by-Step Disposal Procedure
The disposal of this compound should always be conducted in accordance with local, state, and federal regulations. The following steps provide a general guideline and should be adapted to your institution's specific protocols.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Waste Segregation:
-
Solid Waste: Collect uncontaminated this compound powder in a clearly labeled, sealed container designated for non-hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weigh boats, and contaminated gloves, should be placed in a separate, clearly labeled waste container.
-
-
Waste Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and the primary hazard(s) (e.g., "Irritant").
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal Request: Follow your institution's established procedure for chemical waste pickup. This typically involves submitting a request to the EHS department.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Tetrahydrocortisone-d5
Essential Safety and Handling Guide for Tetrahydrocortisone-d5
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. As a deuterated stable isotope of Tetrahydrocortisone, a cortisol metabolite, it requires careful handling to minimize exposure and ensure a safe laboratory environment.[1] While specific hazard data for the deuterated form is limited, the non-deuterated compound, Tetrahydrocortisone, is known to cause skin and eye irritation and may cause respiratory irritation.[2] Therefore, adherence to the following procedures is essential.
Hazard and Exposure Control
All laboratory operations should be designed to minimize the potential for aerosol formation and skin contact.[3]
| Hazard Class | Description | Primary Control Measure |
| Skin Irritation | Causes skin irritation.[2] | Engineering Controls & Personal Protective Equipment |
| Eye Irritation | Causes serious eye irritation.[2] | Engineering Controls & Personal Protective Equipment |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust.[2] | Engineering Controls (Fume Hood) & Respiratory Protection |
| Storage Conditions | Recommended storage at -20°C or 2-8°C.[4][5] | Controlled-temperature storage unit |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory for all procedures involving this compound, especially when handling the compound in its solid, powdered form.[3][4]
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Gloves | Two pairs of powder-free, disposable nitrile gloves. The outer glove should be placed over the gown cuff. | Prevents skin contact and absorption. Double gloving provides an additional barrier against contamination.[3][6] |
| Body Protection | Disposable Gown | Lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting elastic cuffs. | Protects the body from contamination and prevents the transfer of the compound outside the designated handling area.[6][7] |
| Eye & Face Protection | Safety Goggles | ANSI Z87.1-rated (or equivalent) safety goggles. | Provides comprehensive protection against splashes, aerosols, and airborne particles.[3] |
| Respiratory Protection | N95 or Higher Respirator | A NIOSH-approved N95 or higher-rated respirator. Fit-testing is mandatory. | Protects against the inhalation of fine powders and aerosols.[2][7] |
Operational Plan: Handling and Experimental Procedures
All handling of this compound powder must be performed within an appropriate engineering control, such as a laboratory fume hood, to minimize inhalation exposure.[3]
Preparation and Weighing
-
Gather Materials: Before starting, assemble all necessary PPE, dedicated utensils (e.g., spatulas, weighing paper), and properly labeled waste containers.
-
Don PPE: Put on all required personal protective equipment in the correct order (gown, inner gloves, respirator, goggles, outer gloves).
-
Prepare Workspace: Place a disposable, plastic-backed absorbent pad on the work surface within the fume hood to contain any potential spills.
-
Equilibrate Compound: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of the powdered compound. Avoid creating dust clouds. Use gentle motions.[3] If possible, use a containment balance enclosure.
-
Solution Preparation: If preparing a solution, add the solvent to the vessel containing the powder slowly to avoid splashing. Gently swirl to dissolve; do not shake vigorously, as this can create aerosols.
Post-Procedure Cleanup
-
Decontaminate: Wipe down all surfaces and equipment used with an appropriate cleaning agent.
-
Segregate Waste: All disposable items that have come into contact with the compound, including gloves, gowns, absorbent pads, and weighing paper, must be considered hazardous waste.[7]
-
Doff PPE: Remove PPE in a manner that avoids self-contamination, removing the most contaminated items first (outer gloves, gown, etc.).
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled in accordance with all applicable federal, state, and local regulations.
| Waste Type | Description | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, gown), weighing paper, pipette tips, and other disposable materials. | Place in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Unused solutions of this compound and solvent rinses from cleaning contaminated glassware. | Collect in a dedicated, sealed, and properly labeled hazardous waste container. Do not pour down the drain. |
| Sharps Waste | Contaminated needles or other sharps. | Dispose of immediately in a designated, puncture-resistant sharps container. |
Mandatory Visualization: Safe Handling Workflow
The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. Tetrahydrocortisone-2,2,3,4,4-d5 ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pogo.ca [pogo.ca]
- 7. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
